molecular formula C9H6Cl2O B096253 2,4-Dichloro-1-(2-propynyloxy)benzene CAS No. 17061-90-4

2,4-Dichloro-1-(2-propynyloxy)benzene

Cat. No.: B096253
CAS No.: 17061-90-4
M. Wt: 201.05 g/mol
InChI Key: KEIKGHHJUQTGSZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(2-propynyloxy)benzene is a useful research compound. Its molecular formula is C9H6Cl2O and its molecular weight is 201.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIKGHHJUQTGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168913
Record name 2,4-Dichloro-1-(2-propynyloxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17061-90-4
Record name Benzene, 2,4-dichloro-1-(2-propynyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017061904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-1-(2-propynyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-1-(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-1-(2-propynyloxy)benzene is a halogenated aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a dichlorinated benzene ring and a propargyl ether functional group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently uncharacterized, biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₉H₆Cl₂O[1]
Molecular Weight 201.05 g/mol [1]
CAS Number 17061-90-4
Appearance Solid[1]
Melting Point 47-49 °C
Boiling Point 275.5 °C at 760 mmHg
Density 1.304 g/cm³
Flash Point 117.6 °C[2]
LogP 3.00540[2]
Vapor Pressure 0.00853 mmHg at 25°C[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 2,4-dichlorophenol and propargyl bromide. This method is a common and efficient way to form aryl propargyl ethers.[1]

Materials:

  • 2,4-Dichlorophenol

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichlorophenol (1.0 equivalent) in acetone.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the C≡C triple bond of the propargyl group.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activities and the signaling pathways directly modulated by this compound. While studies on related compounds, such as other dichlorobenzene derivatives, suggest potential biological effects, direct experimental evidence for the target compound is not available. Researchers in drug discovery and development are encouraged to perform in vitro and in vivo studies to elucidate the biological targets and mechanisms of action of this compound.

Mandatory Visualization

As there is no described signaling pathway for this compound, the following diagram illustrates the experimental workflow for its synthesis and purification.

Synthesis_Workflow start Start: 2,4-Dichlorophenol Propargyl Bromide K2CO3, Acetone reaction Reaction: Reflux for 4-6 hours start->reaction 1. Mix Reactants filtration Filtration: Remove K2CO3 reaction->filtration 2. Cool to RT concentration1 Concentration: Remove Acetone filtration->concentration1 3. Collect Filtrate extraction Liquid-Liquid Extraction: Diethyl Ether Sat. NaHCO3, Brine concentration1->extraction 4. Dissolve Residue drying Drying: Anhydrous MgSO4 extraction->drying 5. Separate Organic Layer concentration2 Final Concentration: Remove Diethyl Ether drying->concentration2 6. Filter purification Purification: Silica Gel Column Chromatography concentration2->purification 7. Crude Product product Final Product: This compound purification->product 8. Pure Product

References

Synthesis and Characterization of 2,4-dichloro-1-(2-propynyloxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 2,4-dichloro-1-(2-propynyloxy)benzene. This document details the synthetic methodology, physical properties, and the analytical techniques required for its structural elucidation and purity assessment.

Introduction

This compound is a halogenated aromatic ether containing a terminal alkyne functionality. This structural motif is of significant interest in medicinal chemistry and materials science. The propargyl group serves as a versatile handle for further chemical modifications, such as click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which are widely employed in drug discovery, bioconjugation, and polymer chemistry. The dichlorinated phenyl ring imparts specific electronic and lipophilic properties that can influence the biological activity and material characteristics of its derivatives. This guide outlines a robust synthetic procedure and the expected analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from 2,4-dichlorophenol reacts with propargyl bromide to form the desired ether.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 2,4-Dichlorophenol Reactant2 Propargyl Bromide Base Potassium Carbonate (K2CO3) Reaction_Vessel Reflux Base->Reaction_Vessel Solvent Acetone Solvent->Reaction_Vessel Reactants Reactant1 + Reactant2 Reactants->Reaction_Vessel Workup Filtration & Solvent Evaporation Reaction_Vessel->Workup Reaction Completion Purification Recrystallization or Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from general procedures for Williamson ether synthesis.

Materials:

  • 2,4-Dichlorophenol

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a solution of 2,4-dichlorophenol (1.0 eq.) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add propargyl bromide (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound must be confirmed by a combination of spectroscopic methods and physical constant measurements.

Characterization cluster_structure Structural Elucidation cluster_purity Purity & Physical Properties NMR NMR Spectroscopy (¹H & ¹³C) Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation IR IR Spectroscopy IR->Structure_Confirmation MP Melting Point Purity_Assessment Purity Assessed MP->Purity_Assessment TLC Thin-Layer Chromatography TLC->Purity_Assessment Compound Synthesized Compound Compound->NMR Compound->MS Compound->IR Compound->MP Compound->TLC

Caption: Logical workflow for the characterization of the synthesized compound.

Physical and Spectroscopic Data

The following table summarizes the key physical and expected spectroscopic data for this compound.

ParameterValue
Molecular Formula C₉H₆Cl₂O
Molecular Weight 201.05 g/mol
Appearance Off-white to light yellow solid
Melting Point 47-49 °C
Boiling Point 275.5 °C at 760 mmHg
Density 1.304 g/cm³
¹H NMR (CDCl₃) No experimental data found in the searched resources.
¹³C NMR (CDCl₃) No experimental data found in the searched resources.
IR (KBr, cm⁻¹) No experimental data found in the searched resources.
Mass Spectrum (EI) No experimental data found in the searched resources.

Note: While experimental spectroscopic data for the title compound were not available in the searched public domain resources, the expected characteristic signals are as follows:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, and the two acetylenic carbons.

  • IR: Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), C≡C stretch (around 2100 cm⁻¹), C-O-C ether linkage, and aromatic C-H and C=C bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Safety Information

  • 2,4-Dichlorophenol: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Propargyl bromide: Lachrymator, flammable, and toxic. Handle in a well-ventilated fume hood.

  • Potassium Carbonate: Irritant.

  • Acetone and Diethyl Ether: Highly flammable.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This guide provides a foundational protocol for the synthesis of this compound via Williamson ether synthesis. The purification and characterization methods described are standard procedures for ensuring the identity and purity of the final product. The versatile chemical handles present in this molecule make it a valuable building block for further synthetic elaborations in various fields of chemical research and development. It is recommended that researchers performing this synthesis fully characterize the final compound using the analytical techniques outlined to confirm its structure.

2,4-dichloro-1-(2-propynyloxy)benzene CAS number 17061-90-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17061-90-4

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-dichloro-1-(2-propynyloxy)benzene. It includes a detailed synthesis protocol, safety information, and a discussion of its potential, though currently underexplored, biological significance based on related structural motifs.

Core Physicochemical Properties

This compound is a solid organic compound. The following tables summarize its key quantitative data.

Identifier Value Source(s)
Molecular Formula C₉H₆Cl₂O[1]
Molecular Weight 201.05 g/mol [1]
Exact Mass 199.98 u[1]
CAS Number 17061-90-4[1]
Physical Property Value Source(s)
Melting Point 47-49 °C[1]
Boiling Point 275.5 °C at 760 mmHg[1]
Density 1.304 g/cm³[1]
Flash Point 117.6 °C[1]
Vapor Pressure 0.1 hPa at 45 °C[2]
Appearance Dark yellow solid[2]
Odor Odorless[2]

Synthesis and Purification

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2,4-dichlorophenol reacts with propargyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2,4-Dichlorophenol

  • Sodium hydroxide (NaOH)

  • Propargyl bromide

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenol in anhydrous acetone. Add an equimolar amount of sodium hydroxide pellets and stir the mixture at room temperature for one hour to form the sodium 2,4-dichlorophenoxide.

  • Etherification: To the resulting suspension, add a slight molar excess (1.1 equivalents) of propargyl bromide dropwise.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can be employed.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification DCP 2,4-Dichlorophenol Alkoxide Sodium 2,4-Dichlorophenoxide DCP->Alkoxide Deprotonation NaOH NaOH (Base) NaOH->Alkoxide CrudeProduct Crude Product Alkoxide->CrudeProduct SN2 Reaction PB Propargyl Bromide PB->CrudeProduct Purification Purification CrudeProduct->Purification Work-up & Column Chromatography FinalProduct 2,4-Dichloro-1- (2-propynyloxy)benzene Purification->FinalProduct

Caption: Williamson Ether Synthesis Workflow.

Spectroscopic Data

While a comprehensive, publicly available spectral analysis for this specific compound is limited, typical spectroscopic data for related structures can be inferred.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, the methylene protons of the propargyl group, and the acetylenic proton. The chemical shifts and coupling constants would be consistent with the substituted benzene ring and the propargyloxy moiety.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display distinct peaks for the aromatic carbons, with the carbon atoms attached to chlorine atoms showing characteristic shifts, as well as signals for the methylene and acetylenic carbons of the propargyl group.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (201.05 g/mol ), along with characteristic fragmentation patterns, including the loss of the propargyl group and fragmentation of the dichlorophenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyne, C=C stretching of the aromatic ring, C-O-C stretching of the ether linkage, and C-Cl stretching.

Safety Information

The following safety data is based on available Material Safety Data Sheets (MSDS).

Hazard Category Description Source(s)
GHS Pictograms GHS07 (Harmful/Irritant)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Potential Applications

Currently, there is a notable lack of published research specifically detailing the biological activity and signaling pathway interactions of this compound. However, the structural motifs present in the molecule—the dichlorinated phenyl group and the propargyl ether moiety—are found in various biologically active compounds, suggesting potential areas for future investigation.

Insights from Structurally Related Compounds
  • Dichlorophenyl Moiety: The 2,4-dichlorophenyl group is a common substituent in compounds with a wide range of biological activities, including antimicrobial and herbicidal properties. For instance, the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is a synthetic auxin that disrupts plant growth.[3] While the propynyloxy group differs significantly from the acetic acid moiety of 2,4-D, the shared dichlorophenyl ring suggests that this compound could be investigated for herbicidal or plant growth regulatory effects. Additionally, various dichlorophenyl derivatives have been explored for their antibacterial and antifungal activities.[4][5]

  • Propargyl Group: The propargyl group is a versatile functional group in medicinal chemistry. It can participate in "click chemistry" reactions, making it a useful tool for bioconjugation and the synthesis of more complex molecules. Furthermore, propargyl groups are present in a number of enzyme inhibitors and other pharmacologically active compounds.

Given the absence of specific biological data, a logical first step in elucidating the bioactivity of this compound would be to screen it against a panel of common biological targets, such as various microbial strains and cancer cell lines.

LogicalRelationship TargetCompound This compound DCP_moiety 2,4-Dichlorophenyl Moiety TargetCompound->DCP_moiety PG_moiety Propargyl Group TargetCompound->PG_moiety Related_DCP Related Dichlorophenyl Compounds (e.g., 2,4-D, antimicrobials) DCP_moiety->Related_DCP Related_PG Related Propargyl-containing Compounds (e.g., enzyme inhibitors) PG_moiety->Related_PG PotentialActivity Potential Biological Activity Related_DCP->PotentialActivity Related_PG->PotentialActivity Herbicidal Herbicidal/Plant Growth Regulation PotentialActivity->Herbicidal Antimicrobial Antimicrobial PotentialActivity->Antimicrobial EnzymeInhibition Enzyme Inhibition PotentialActivity->EnzymeInhibition

References

An In-Depth Technical Guide to 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene: Synthesis, Characterization, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene. Due to a lack of specific published research on this particular molecule, the experimental protocols and discussions on biological activity are based on established principles of organic chemistry and data from structurally related compounds. This guide is intended for informational and research planning purposes.

Introduction

2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene is a halogenated aromatic ether. The structure combines a dichlorinated benzene ring with a propargyl ether group. The presence of chlorine atoms on the aromatic ring and the reactive terminal alkyne functionality in the propargyl group suggest that this compound could be a valuable intermediate in organic synthesis and may possess interesting biological properties. Halogenated aromatic compounds are prevalent in many agrochemicals and pharmaceuticals, and the propargyl group is a versatile handle for further chemical modifications, such as click chemistry.

This guide provides a comprehensive overview of the chemical structure, a detailed hypothetical synthesis protocol, and an exploration of potential biological activities of 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene, drawing parallels with structurally analogous compounds.

Chemical Structure and Properties

The IUPAC name 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene precisely describes its molecular architecture. The core is a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a prop-2-yn-1-yloxy group at position 1.

Chemical Structure:

Figure 1: Chemical structure of 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene.

Physicochemical Properties:

A summary of the known and estimated physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₆Cl₂O-
Molecular Weight 201.05 g/mol -
CAS Number 17061-90-4[1]
Appearance (Predicted) Colorless to pale yellow liquid or solid-
Boiling Point (Estimated) > 200 °C-
Melting Point (Not available)-
Solubility (Predicted) Insoluble in water, soluble in organic solvents-

Synthesis Protocol

The most direct and established method for the synthesis of aryl propargyl ethers is the Williamson ether synthesis.[2][3][4] This involves the reaction of a corresponding phenol with a propargyl halide in the presence of a base. A plausible and detailed experimental protocol for the synthesis of 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene is provided below. Phase transfer catalysis can be employed to enhance the reaction rate and yield.[5][6][7]

Reaction Scheme:

G cluster_0 2,4-Dichlorophenol cluster_1 Propargyl Bromide cluster_2 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene 2,4-Dichlorophenol_structure Product_structure 2,4-Dichlorophenol_structure->Product_structure + Propargyl Bromide_structure Propargyl Bromide_structure->Product_structure K2CO3, Acetone Reflux

Figure 2: Williamson ether synthesis of 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Materials:

  • 2,4-Dichlorophenol

  • Propargyl bromide (or propargyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (1 equivalent).

  • Add anhydrous acetone to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • To the stirring suspension, add propargyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting phenol), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to yield pure 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C≡C-H stretch of the alkyne and the C-O-C stretch of the ether.

Potential Biological Activities and Screening Protocols

While no specific biological activities have been reported for 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene, its structural motifs are present in various biologically active molecules. This suggests that the compound could be a candidate for screening in several areas.

Potential Applications:

  • Fungicidal Activity: Dichlorobenzene derivatives are known to possess antifungal properties.[8] The combination with a propargyl ether, a group also found in some antifungal agents, makes this a plausible area of investigation.

  • Herbicidal Activity: Aryloxyphenoxypropionate herbicides are a major class of agrochemicals.[6][9][10] While the target compound does not belong to this class, the dichlorophenoxy moiety is a common feature in many herbicides.[11][12] The mode of action of such compounds often involves the disruption of photosynthesis or other essential metabolic pathways in plants.[9][10][12][13][14]

  • Insecticidal Activity: Paradichlorobenzene has been used as a fumigant insecticide.[15][16] The precise mode of action is not always well-defined but can involve disruption of the nervous system or other vital processes in insects.[17]

General Biological Screening Workflow:

A general workflow for the initial screening of the biological activities of a novel compound like 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene is depicted below.

G A Synthesis and Purification of 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene B In vitro Primary Screening A->B C Antifungal Assay B->C D Herbicidal Assay B->D E Insecticidal Assay B->E F Hit Identification C->F D->F E->F G Dose-Response Studies (IC50/EC50) F->G H Mechanism of Action Studies G->H I Lead Optimization H->I

Figure 3: General workflow for biological activity screening.

Hypothetical Experimental Protocols for Biological Screening:

a) In Vitro Antifungal Assay (Broth Microdilution Method): [18][19][20][21][22]

This method is used to determine the minimum inhibitory concentration (MIC) of the compound against various fungal pathogens.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial dilutions of the stock solution in a fungal growth medium (e.g., RPMI-1640).

  • Inoculate each well with a standardized suspension of the target fungus (e.g., Candida albicans, Aspergillus fumigatus).

  • Include positive (a known antifungal agent) and negative (solvent only) controls.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 620 nm. The MIC is the lowest concentration that inhibits visible growth.

b) In Vitro Herbicidal Assay (Seed Germination and Seedling Growth): [8][23][24][25][26]

This assay assesses the pre-emergent and post-emergent herbicidal activity of the compound.

  • Prepare various concentrations of the test compound in a suitable solvent with a surfactant.

  • For pre-emergent testing, apply the solutions to filter paper in petri dishes. Place seeds of a model plant (e.g., Arabidopsis thaliana, cress) on the treated paper.

  • For post-emergent testing, spray the solutions onto young seedlings.

  • Incubate the petri dishes or pots under controlled light and temperature conditions.

  • After a set period (e.g., 7-14 days), assess the effects on seed germination, root and shoot growth, and overall plant health (e.g., chlorosis, necrosis).

c) In Vitro Insecticidal Assay (Contact and Ingestion): [1][27][28][29]

This assay evaluates the toxicity of the compound to a model insect species.

  • Prepare different concentrations of the test compound.

  • Contact Assay: Apply a small, defined volume of the test solution to the dorsal thorax of the insect (e.g., fruit fly, mosquito larvae).

  • Ingestion Assay: Incorporate the test compound into the insect's diet.

  • Maintain the insects under controlled conditions and monitor for mortality at specific time points (e.g., 24, 48, 72 hours).

  • Calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀).

Conclusion

2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene is a molecule with potential for further investigation in the fields of synthetic chemistry and drug/agrochemical discovery. While specific data on its biological activity is currently lacking, its structural features suggest that it may exhibit antifungal, herbicidal, or insecticidal properties. The provided synthesis protocol offers a reliable method for its preparation, and the outlined screening assays provide a framework for the systematic evaluation of its biological potential. Further research is warranted to synthesize this compound, characterize its properties, and explore its activity in various biological systems. The presence of the terminal alkyne also opens up possibilities for its use as a building block in the synthesis of more complex molecules through reactions like the click reaction.

References

An In-depth Technical Guide to the Spectral Analysis of Dichlorinated Coumarins (C₉H₆Cl₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for dichlorinated coumarins, a class of compounds with the molecular formula C₉H₆Cl₂O. Coumarins are a significant class of benzopyrone heterocyclic compounds, widely recognized for their diverse pharmacological activities. The introduction of chlorine atoms into the coumarin scaffold can significantly alter its physicochemical and biological properties, making their accurate characterization essential for research and drug development. This document details the expected spectral data for a representative isomer, 6,8-dichlorocoumarin, and provides standardized experimental protocols for its analysis.

Spectroscopic Data Summary

While a complete, publicly available experimental dataset for a single, simple C₉H₆Cl₂O isomer is not readily found, the following tables present a predictive analysis for 6,8-dichloro-2H-chromen-2-one (6,8-dichlorocoumarin) . These predictions are based on established spectroscopic principles and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data for 6,8-Dichlorocoumarin
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
~ 7.85d~ 2.01HH-7
~ 7.60d~ 2.01HH-5
~ 7.50d~ 9.51HH-4
~ 6.55d~ 9.51HH-3

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data for 6,8-Dichlorocoumarin
Chemical Shift (δ) (ppm)Carbon TypeAssignment
~ 159.0QuaternaryC-2 (Carbonyl)
~ 149.0QuaternaryC-8a
~ 143.0MethineC-4
~ 132.0MethineC-7
~ 128.0QuaternaryC-6
~ 127.0QuaternaryC-8
~ 125.0MethineC-5
~ 118.0QuaternaryC-4a
~ 117.0MethineC-3

Solvent: CDCl₃, Proton-decoupled

Table 3: Predicted Infrared (IR) Spectral Data for 6,8-Dichlorocoumarin
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumC-H stretch (aromatic & vinylic)
~ 1735-1715StrongC=O stretch (lactone)
~ 1620-1580Medium-StrongC=C stretch (aromatic & vinylic)
~ 1250-1000StrongC-O stretch
~ 850-750StrongC-Cl stretch
~ 900-675StrongC-H bend (out-of-plane)

Sample preparation: KBr pellet or thin solid film

Table 4: Predicted Mass Spectrometry (MS) Data for 6,8-Dichlorocoumarin
m/zRelative Intensity (%)Assignment
214/216/218High[M]⁺, [M+2]⁺, [M+4]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
186/188/190Medium[M-CO]⁺
151/153Medium[M-CO-Cl]⁺

Ionization method: Electron Impact (EI)

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid dichlorocoumarin sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire a one-dimensional proton spectrum with typical parameters:

    • Spectral width: 0-12 ppm

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a one-dimensional proton-decoupled carbon spectrum with typical parameters:

    • Spectral width: 0-220 ppm

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample in the beam path and acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typical acquisition parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source.

Sample Introduction:

  • For volatile samples, a gas chromatography (GC-MS) inlet can be used.

  • For non-volatile solids, a direct insertion probe is employed. A small amount of the sample is placed in a capillary tube at the end of the probe.

Ionization and Analysis:

  • The sample is introduced into the high-vacuum source of the mass spectrometer.

  • In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization (loss of an electron to form a molecular ion, M⁺) and subsequent fragmentation.

  • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Data Interpretation:

  • The peak with the highest m/z value typically corresponds to the molecular ion (M⁺). The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be evident in the molecular ion and any chlorine-containing fragments.

  • The fragmentation pattern provides structural information about the molecule.

Synthetic Pathway and Workflow Visualization

Dichlorinated coumarins can be synthesized through various methods. A common and effective route is the Pechmann condensation , which involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst.

Pechmann Condensation for the Synthesis of 6,8-Dichlorocoumarin

The synthesis of 6,8-dichlorocoumarin can be achieved via the Pechmann condensation of 2,4-dichlorophenol with ethyl acetoacetate using a strong acid catalyst such as sulfuric acid.

Pechmann_Condensation cluster_reactants Reactants phenol 2,4-Dichlorophenol catalyst H₂SO₄ (catalyst) ester Ethyl Acetoacetate transesterification Transesterification catalyst->transesterification Step 1 cyclization Intramolecular Electrophilic Aromatic Substitution transesterification->cyclization Step 2 dehydration Dehydration cyclization->dehydration Step 3 product 6,8-Dichlorocoumarin dehydration->product Final Product

Caption: Pechmann condensation pathway for 6,8-dichlorocoumarin synthesis.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a synthesized C₉H₆Cl₂O compound involves a series of spectroscopic analyses to confirm its structure and purity.

Spectroscopic_Workflow synthesis Synthesis of C₉H₆Cl₂O Isomer purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ir FT-IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry (EI) purification->ms Molecular Weight & Formula nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Framework data_analysis Data Analysis and Structure Elucidation ir->data_analysis ms->data_analysis nmr->data_analysis final_structure Confirmed Structure of Dichlorinated Coumarin data_analysis->final_structure

Caption: Workflow for the spectroscopic characterization of C₉H₆Cl₂O.

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-1-(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of the chemical compound 2,4-dichloro-1-(2-propynyloxy)benzene. This document outlines its key physical properties, the experimental methodologies for their determination, and a generalized workflow for such analytical procedures.

Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for its characterization, purification, and handling in a laboratory setting.

PropertyValueUnitsConditions
Melting Point47-49°CNot specified
Boiling Point275.5°Cat 760 mmHg

Table 1: Physical Properties of this compound[1]

Experimental Protocols for Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide insights into the purity and identity of a chemical compound.[2] The following are detailed, generalized experimental protocols for the determination of these properties.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[2]

  • Thermometer

  • Sample of this compound

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is placed in a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of a few millimeters.[2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting point range of 0.5-1.0°C is indicative of a pure compound. A broader range suggests the presence of impurities.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.[2]

Apparatus:

  • Small test tube or vial[3]

  • Capillary tube (sealed at one end)[3]

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)[3]

  • Rubber band or other means to attach the tube to the thermometer[3]

Procedure:

  • Sample Preparation: A small amount of the liquid sample is placed in a small test tube or vial. An inverted capillary tube (sealed end up) is placed inside the test tube.[3]

  • Apparatus Setup: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath.[3]

  • Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then discontinued.[3]

  • Measurement: As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3] This is the point where the vapor pressure of the liquid equals the external pressure.

  • Pressure Correction: It is important to record the barometric pressure at the time of the experiment, as the boiling point is dependent on the external pressure.[2][3]

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the melting and boiling points of a chemical compound such as this compound.

G cluster_0 Melting Point Determination cluster_1 Boiling Point Determination A Prepare Sample in Capillary Tube B Place in Melting Point Apparatus A->B C Heat Slowly (1-2 °C/min) B->C D Observe and Record Melting Range C->D E Assess Purity D->E F Place Sample and Inverted Capillary in Vial G Attach to Thermometer and Place in Heating Bath F->G H Heat Until Vigorous Bubbling G->H I Cool and Record Temperature at Liquid Entry H->I J Record Barometric Pressure I->J compound This compound compound->A compound->F

Workflow for Physicochemical Property Determination

References

An In-depth Technical Guide to the Solubility of 2,4-dichloro-1-(2-propynyloxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dichloro-1-(2-propynyloxy)benzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the compound's solubility based on its chemical structure and provides detailed, adaptable experimental protocols for its empirical determination. Methodologies covered include gravimetric analysis, UV/Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC). This guide is intended to be a practical resource for laboratory professionals engaged in synthesis, formulation, and analytical development involving this compound.

Introduction to this compound

This compound is an aromatic ether with the chemical formula C₉H₆Cl₂O. Its structure features a dichlorinated benzene ring linked to a propargyl group via an ether bond. This combination of a halogenated aromatic ring and a reactive alkyne functional group makes it a molecule of interest in organic synthesis and potentially in the development of biologically active agents. Understanding its solubility in various organic solvents is fundamental for its application in reaction chemistry, purification processes such as recrystallization, and for the formulation of solutions for biological screening.

While specific data is sparse, related aryl propargyl ether compounds have been investigated for their biological activities, including antiproliferative and antimicrobial effects, highlighting the potential relevance of this chemical class in drug discovery.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound—comprising a largely nonpolar dichlorobenzene moiety and a moderately polar ether linkage—suggests it will be sparingly soluble in water but will exhibit good solubility in a range of organic solvents.

Based on the known solubility of structurally similar compounds, such as dichlorobenzene isomers which are soluble in solvents like ethanol, diethyl ether, and acetone, a qualitative solubility profile for this compound can be predicted.[1][2]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHighThe dominant dichlorobenzene ring is nonpolar and will interact favorably with nonpolar solvents via van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)High to ModerateThese solvents can engage in dipole-dipole interactions with the ether linkage and accommodate the nonpolar aromatic ring.
Polar Protic Ethanol, MethanolModerate to LowThe potential for hydrogen bonding with the ether oxygen is limited. The large nonpolar region hinders dissolution in highly polar, hydrogen-bonding networks.
Aqueous WaterVery Low/InsolubleThe compound's hydrophobic nature, indicated by a high predicted partition coefficient (XlogP), suggests poor miscibility with water.[3]

Quantitative Solubility Data

Table 2: Template for Experimental Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used

Experimental Protocols for Solubility Determination

The following section provides detailed methodologies for determining the solubility of a crystalline organic compound such as this compound.

General Workflow for Solubility Testing

The determination of solubility typically follows a structured approach, beginning with qualitative assessments to identify suitable solvents, followed by precise quantitative measurements.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Measurement cluster_2 Quantification Methods A Select diverse organic solvents (polar, nonpolar, aprotic, protic) B Add small, known amount of solute to a fixed volume of solvent A->B C Agitate at constant temperature (e.g., 25°C) for a set time B->C D Visually inspect for dissolution (Soluble / Partially Soluble / Insoluble) C->D E Prepare saturated solution (excess solute, equilibrate for >24h) D->E Proceed with 'Soluble' solvents F Separate solid from supernatant (Centrifugation / Filtration) E->F G Quantify solute concentration in supernatant F->G H Gravimetric Analysis G->H I UV/Vis Spectroscopy G->I J HPLC Analysis G->J

Caption: Workflow for solubility determination.

Protocol 1: Gravimetric Method

This classic method determines solubility by measuring the mass of solute dissolved in a known mass or volume of a saturated solution.[4][5][6][7]

  • Apparatus and Materials:

    • Analytical balance (±0.1 mg accuracy)

    • Vials with screw caps

    • Thermostatic shaker or water bath

    • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

    • Pipettes

    • Pre-weighed evaporating dishes or beakers

    • Drying oven

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10.0 mL) of the selected organic solvent. The presence of undissolved solid is essential.

    • Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Equilibrate for at least 24-48 hours to ensure the solution is saturated.

    • After equilibration, allow the vial to stand at the same temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a pipette. To avoid transferring solid particles, centrifugation or filtration may be necessary.

    • Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

    • Record the combined weight of the dish and the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a moderate temperature may be used.

    • Once the solvent is removed, dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.[6]

    • Weigh the dish with the dry residue.

    • Calculate the solubility based on the mass of the residue and the volume of the aliquot taken.

Protocol 2: UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-visible range. It is highly sensitive and requires only a small amount of material.[8][9][10][11][12]

  • Apparatus and Materials:

    • UV/Vis spectrophotometer

    • Quartz cuvettes

    • Volumetric flasks and pipettes

    • Apparatus for preparing saturated solutions (as in 4.2)

  • Procedure:

    • Develop a Calibration Curve:

      • Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

      • Perform a serial dilution to create a series of standard solutions with at least five different known concentrations.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

      • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, governed by the Beer-Lambert law.[8]

    • Prepare and Analyze the Saturated Solution:

      • Prepare a saturated solution as described in the gravimetric method (steps 1-3).

      • Carefully withdraw an aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve. A precise dilution factor must be used and recorded.

      • Measure the absorbance of the diluted sample at λ_max.

    • Calculate Solubility:

      • Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration.

      • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[13][14][15]

  • Apparatus and Materials:

    • HPLC system with a suitable detector (e.g., UV or DAD)

    • Analytical column (e.g., C18)

    • Volumetric flasks, pipettes, and autosampler vials

    • Apparatus for preparing saturated solutions (as in 4.2)

  • Procedure:

    • Method Development: Develop an HPLC method capable of separating the analyte from any impurities and solvent peaks. This involves selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

    • Develop a Calibration Curve:

      • Prepare a series of standard solutions of known concentrations in the mobile phase or a compatible solvent.

      • Inject each standard into the HPLC system and record the peak area.

      • Plot a graph of peak area versus concentration to generate the calibration curve.

    • Prepare and Analyze the Saturated Solution:

      • Prepare a saturated solution in the desired organic solvent as described previously (gravimetric method, steps 1-3).

      • Withdraw a clear aliquot, filter it through a syringe filter (e.g., 0.22 µm PTFE), and dilute it accurately with the mobile phase to a concentration within the calibration range.

      • Inject the diluted sample into the HPLC system and record the peak area for the analyte.

    • Calculate Solubility:

      • Determine the concentration of the diluted sample from its peak area using the calibration curve.

      • Multiply this concentration by the dilution factor to calculate the solubility in the original solvent.[13]

Visualization of Solubility Principles

The solubility of this compound is best understood through the intermolecular forces between the solute and various solvent types.

G cluster_solute Solute: this compound cluster_solvents Solvent Types Solute Nonpolar Aromatic Ring (van der Waals Forces) + Moderately Polar Ether (Dipole-Dipole) Nonpolar Nonpolar Solvent (e.g., Toluene) Dominant Force: van der Waals Solute->Nonpolar Strong Interaction (High Solubility) PolarAprotic Polar Aprotic Solvent (e.g., Acetone) Dominant Forces: Dipole-Dipole, van der Waals Solute->PolarAprotic Good Interaction (Moderate-High Solubility) PolarProtic Polar Protic Solvent (e.g., Ethanol) Dominant Forces: Hydrogen Bonding, Dipole-Dipole Solute->PolarProtic Weak Interaction (Low Solubility)

Caption: Intermolecular forces governing solubility.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure strongly indicates high solubility in nonpolar and polar aprotic organic solvents and poor solubility in aqueous media. For researchers and drug development professionals, empirical determination of solubility is essential for advancing research and development activities. The detailed gravimetric, UV/Vis spectrophotometric, and HPLC protocols provided in this guide offer robust and reliable frameworks for obtaining these critical data points, enabling informed decisions in synthesis, purification, and formulation.

References

Spectroscopic and Methodological Profile of 2,4-dichloro-1-(2-propynyloxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-1-(2-propynyloxy)benzene, a compound of interest in synthetic chemistry and potentially in drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Estimated)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.45d~2.51HAr-H (H-3)
~7.25dd~8.7, 2.51HAr-H (H-5)
~7.00d~8.71HAr-H (H-6)
~4.75d~2.42HO-CH₂
~2.55t~2.41HC≡C-H

Note: The chemical shifts for the aromatic protons are estimations based on the known values for (prop-2-yn-1-yloxy)benzene and the expected deshielding effects of the chloro substituents.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)
Chemical Shift (δ) ppmAssignment
~153Ar-C (C-1)
~130Ar-C (C-3)
~128Ar-C (C-5)
~127Ar-C (C-4)
~126Ar-C (C-2)
~116Ar-C (H-6)
~79C ≡C-H
~76C≡C -H
~57O-C H₂

Note: The chemical shifts are estimations based on the known values for (prop-2-yn-1-yloxy)benzene and the expected substituent effects of the chloro groups.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch
~3100-3000MediumAromatic C-H stretch
~2120Medium, sharpC≡C stretch
~1590, 1480Medium-StrongAromatic C=C stretch
~1250StrongAryl-O stretch
~820StrongC-Cl stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
200/202/204Major[M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms)
161Moderate[M - C₃H₃O]⁺
145Moderate[M - C₃H₃O - Cl]⁺
125High[C₆H₃Cl₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

Acquisition:

  • Spectral Range: 4000-600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • A background spectrum of the clean ATR crystal was recorded prior to the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Acquisition:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Interface Temperature: 250 °C.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general synthetic pathway for the preparation of aryl propargyl ethers, including this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_4_Dichlorophenol 2,4-Dichlorophenol Reaction_Mixture Reaction Mixture 2_4_Dichlorophenol->Reaction_Mixture Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Deprotonation Solvent Solvent (e.g., Acetone) Solvent->Reaction_Mixture Product This compound Reaction_Mixture->Product Williamson Ether Synthesis

General synthesis workflow for this compound.

The Thermal Stability of Substituted Aryl Propargyl Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of substituted aryl propargyl ethers. These compounds are of significant interest in organic synthesis and medicinal chemistry due to their propensity to undergo thermally induced rearrangements, leading to the formation of diverse and valuable heterocyclic structures. Understanding the thermal behavior of these ethers is crucial for controlling reaction pathways, ensuring product selectivity, and assessing the stability of molecules containing this moiety.

Introduction to Thermal Rearrangement of Aryl Propargyl Ethers

The thermal behavior of aryl propargyl ethers is dominated by the[1][1]-sigmatropic Claisen rearrangement. This pericyclic reaction involves the concerted reorganization of six electrons, leading to the formation of an ortho-allenyl cyclohexadienone intermediate. The fate of this intermediate is highly dependent on the substitution pattern of the aryl ring, ultimately dictating the structure of the final product.

The general transformation can be summarized as the conversion of an aryl propargyl ether to a chromene (a benzopyran derivative) or other cyclic compounds. The reaction proceeds through a six-membered, cyclic transition state. The presence of substituents on the aromatic ring can significantly influence the activation energy of this rearrangement and the subsequent reaction pathways of the allenyl intermediate, thereby affecting the overall thermal stability of the starting ether.

The Claisen Rearrangement Signaling Pathway

The thermal rearrangement of a substituted aryl propargyl ether is a cascade of reactions initiated by the Claisen rearrangement. The following diagram illustrates the key steps and intermediates involved in the formation of a generic chromene derivative.

Claisen_Rearrangement_Pathway General Reaction Pathway for Thermal Rearrangement cluster_start Starting Material cluster_transition Rearrangement cluster_intermediate Intermediate cluster_tautomerization Tautomerization & Cyclization ArylPropargylEther Substituted Aryl Propargyl Ether TS1 [3,3]-Sigmatropic Transition State ArylPropargylEther->TS1 Heat (Δ) AllenicIntermediate ortho-Allenyl Cyclohexadienone TS1->AllenicIntermediate Claisen Rearrangement EnolIntermediate Enol Intermediate AllenicIntermediate->EnolIntermediate Tautomerization Chromene Substituted Chromene EnolIntermediate->Chromene Electrocyclization

Caption: General reaction pathway for the thermal rearrangement of substituted aryl propargyl ethers.

Influence of Substituents on Thermal Stability and Reactivity

Substituents on the aryl ring play a critical role in determining the thermal stability and the outcome of the rearrangement. The electronic nature and position of the substituent can affect the rate of the initial Claisen rearrangement and influence the subsequent cyclization pathways.

  • Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) and amino (-NR2) groups generally accelerate the Claisen rearrangement by stabilizing the electron-deficient transition state. These groups typically direct the rearrangement to the ortho and para positions.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and cyano (-CN) groups can have a more complex influence. While they may disfavor the initial rearrangement due to destabilization of the transition state, they can significantly alter the reactivity of the intermediate, sometimes leading to different cyclization products. For instance, a nitro group can change the product selectivity, favoring pathways that might be minor in its absence[2].

  • Steric Effects: Bulky substituents at the ortho positions can hinder the Claisen rearrangement, thus increasing the thermal stability of the aryl propargyl ether. Conversely, steric interactions can also influence the regioselectivity of the rearrangement in unsymmetrically substituted rings.

Quantitative Thermal Analysis Data

The thermal stability of substituted aryl propargyl ethers can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing transition temperatures such as melting and the enthalpy of reactions like the Claisen rearrangement.

Table 1: Thermogravimetric Analysis (TGA) Data for Representative Aryl Propargyl Ethers

SubstituentPositionOnset of Decomposition (°C)T5% (°C)T10% (°C)Char Yield at 600°C (%)
H-~200-220~230-250~250-270< 10
4-OCH₃para~190-210~220-240~240-260< 10
4-NO₂para~220-240~250-270~270-290> 15
2,4,6-tri-CH₃-~210-230~240-260~260-280~10
2,3,4-tri-F-~230-250~260-280~280-300> 20

Note: The data in this table are estimated based on general trends and limited available literature. Actual values will vary depending on the specific experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for Representative Aryl Propargyl Ethers

SubstituentPositionMelting Point (°C)Onset of Exotherm (°C)Peak of Exotherm (°C)Enthalpy of Rearrangement (ΔH, J/g)
H-~40-50~180-200~220-240-150 to -250
4-OCH₃para~50-60~170-190~210-230-180 to -280
4-NO₂para~90-100~200-220~240-260-120 to -220
2-CH₃ortho~30-40~190-210~230-250-140 to -240

Note: The data in this table are illustrative. The exotherm observed in DSC for aryl propargyl ethers often corresponds to the Claisen rearrangement and subsequent cyclization reactions.

Experimental Protocols

General Synthesis of Substituted Aryl Propargyl Ethers

The Williamson ether synthesis is a common and effective method for preparing aryl propargyl ethers.

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Phenol Substituted Phenol ReactionVessel Reaction Mixture (Stirring, Heat) Phenol->ReactionVessel PropargylHalide Propargyl Bromide/Chloride PropargylHalide->ReactionVessel Base Base (e.g., K₂CO₃, NaH) Base->ReactionVessel Solvent Solvent (e.g., Acetone, DMF) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Extraction Extraction Filtration->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying PurificationMethod Column Chromatography or Recrystallization Drying->PurificationMethod FinalProduct Pure Substituted Aryl Propargyl Ether PurificationMethod->FinalProduct

Caption: A typical workflow for the synthesis of substituted aryl propargyl ethers.

Detailed Methodology:

  • Reactant Preparation: To a solution of the substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., anhydrous potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.)).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add propargyl bromide or chloride (1.2 eq.) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure substituted aryl propargyl ether.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified aryl propargyl ether into a clean TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions: Place the crucible in the TGA furnace. Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: Conduct the analysis under an inert atmosphere, such as a continuous flow of nitrogen gas (e.g., 50 mL/min), to prevent oxidative decomposition.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperatures at 5% and 10% mass loss (T5% and T10%), and the final char yield.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the purified aryl propargyl ether into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions: Place the sample and reference pans in the DSC cell. Heat the sample from a sub-ambient temperature (e.g., -20 °C) to a temperature above the expected rearrangement/decomposition (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: Maintain an inert atmosphere, such as a continuous flow of nitrogen gas (e.g., 50 mL/min).

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (if any), the onset temperature of any exothermic or endothermic events, the peak temperature of these events, and the associated enthalpy change (ΔH).

Conclusion

The thermal stability of substituted aryl propargyl ethers is intrinsically linked to the facile Claisen rearrangement. The electronic and steric properties of substituents on the aryl ring significantly modulate the temperature at which this rearrangement and subsequent reactions occur. Electron-donating groups tend to lower the thermal stability by accelerating the rearrangement, while electron-withdrawing and sterically hindering groups can increase it. A thorough understanding of these relationships, supported by quantitative thermal analysis, is essential for the rational design and handling of these versatile chemical entities in research and development. The provided experimental protocols offer a foundation for the systematic evaluation of the thermal properties of novel substituted aryl propargyl ethers.

References

The Impact of Dichloro Substitution on the Electronic Landscape of the Propargyloxy Benzene Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic effects of dichloro substitution on the propargyloxy benzene ring. Understanding these effects is paramount for predicting molecular reactivity, designing novel bioactive compounds, and optimizing structure-activity relationships (SAR) in drug development. This document provides a comprehensive overview of the underlying principles, experimental methodologies for characterization, and the potential implications for biological activity.

Introduction to Electronic Effects on the Benzene Ring

The reactivity and properties of a substituted benzene molecule are profoundly influenced by the electronic nature of its substituents. These effects are primarily categorized as inductive effects and resonance effects.

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and arise from the electronegativity difference between the substituent and the carbon atom of the benzene ring. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), while electron-donating groups (EDGs) exhibit a positive inductive effect (+I).

  • Resonance Effects (M or R): Also known as mesomeric effects, these are transmitted through the delocalized π-electron system of the aromatic ring. Substituents with lone pairs or π bonds can donate or withdraw electron density from the ring via resonance. A positive resonance effect (+M) signifies electron donation to the ring, whereas a negative resonance effect (-M) indicates electron withdrawal.

The overall electronic influence of a substituent is a combination of these two effects, which dictates the electron density at different positions on the benzene ring and, consequently, its reactivity in chemical reactions and interactions with biological targets.

Electronic Profile of Dichloro and Propargyloxy Substituents

The electronic character of a dichloro-substituted propargyloxy benzene is determined by the interplay of the effects of both the chlorine atoms and the propargyloxy group.

Dichloro Substitution

Chlorine atoms are halogens and exhibit a dual electronic nature. They are strongly electronegative, leading to a significant electron-withdrawing inductive effect (-I) . This effect deactivates the benzene ring towards electrophilic aromatic substitution by reducing the electron density in the π-system.[1][2]

However, chlorine also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+M) . This resonance effect donates electron density, primarily to the ortho and para positions.[2] For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall. However, the resonance donation still directs incoming electrophiles to the ortho and para positions.[2]

The positions of the two chlorine atoms on the benzene ring are crucial. For instance, in a 2,4-dichloro substitution pattern, the electronic effects of both chlorine atoms will cumulatively influence the electron distribution across the ring.

Propargyloxy Group

The propargyloxy group (-O-CH₂-C≡CH) is an ether linkage attached to a propargyl moiety. The oxygen atom, with its lone pairs of electrons, is a strong electron-donating group through resonance (+M) . This effect significantly increases the electron density of the benzene ring, particularly at the ortho and para positions, thereby activating the ring towards electrophilic substitution.

The oxygen atom also has an electron-withdrawing inductive effect (-I) due to its high electronegativity. However, for oxygen-containing substituents like ethers, the resonance effect is generally dominant. The propargyl group itself, with its sp-hybridized carbons, can exert a weak electron-withdrawing inductive effect.

Combined Electronic Effects

In a dichloro-substituted propargyloxy benzene, the overall electronic landscape is a complex interplay of these competing effects. The activating, ortho,para-directing propargyloxy group will be in opposition to the deactivating, yet also ortho,para-directing, chloro substituents. The net effect on the ring's reactivity and the regioselectivity of further reactions will depend on the specific substitution pattern of the chlorine atoms relative to the propargyloxy group.

Quantitative Analysis of Electronic Effects

The Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic effects of substituents on the reactivity of benzene derivatives.[3][4] It relates reaction rates and equilibrium constants of substituted aromatic compounds to a set of substituent constants (σ) and a reaction constant (ρ).

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. The following table summarizes representative Hammett constants for chloro and methoxy (as an analogue for the oxygen of the propargyloxy group) substituents.

SubstituentPositionσ_meta (σ_m)σ_para (σ_p)Dominant Effect
-Clmeta0.37--I
-Clpara0.23--I > +M
-OCH₃meta0.12--I
-OCH₃para-0.27-+M > -I

Data compiled from various sources on Hammett constants.[5][6]

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of dichlorinated propargyloxy benzenes are crucial for studying their electronic effects and potential applications.

Synthesis of Dichlorinated Propargyloxy Benzene

A common synthetic route involves a Williamson ether synthesis, where a dichlorinated phenol is reacted with propargyl bromide in the presence of a base.[7]

Generalized Synthetic Protocol:

  • Dissolution: Dissolve the starting dichlorophenol in a suitable aprotic polar solvent, such as acetone or acetonitrile.

  • Base Addition: Add a base, typically potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Propargylation: Add propargyl bromide to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the propargyl bromide in an Sₙ2 reaction.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or gentle heat and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by filtering the solid base and removing the solvent under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel, to yield the pure dichlorinated propargyloxy benzene.[8]

Synthesis_Workflow Start Dichlorophenol + Propargyl Bromide Solvent Dissolve in Acetone/Acetonitrile Start->Solvent Base Add K₂CO₃ Solvent->Base Reaction Stir at RT/Heat (Sₙ2 Reaction) Base->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Filter & Evaporate Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Dichlorinated Propargyloxy Benzene Purify->Product

Caption: Synthetic workflow for dichlorinated propargyloxy benzene.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Characteristic signals would include those for the aromatic protons (with coupling patterns dependent on the substitution), the methylene protons of the propargyl group (typically a doublet), and the acetylenic proton (a triplet).

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The signals for the aromatic carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne would be key identifiers.[8]

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups present in the molecule. Key vibrational frequencies to look for include:

      • C-H stretching of the aromatic ring (~3100-3000 cm⁻¹)

      • C≡C stretching of the alkyne (~2150-2100 cm⁻¹)

      • ≡C-H stretching of the terminal alkyne (~3300 cm⁻¹)

      • C-O-C stretching of the ether linkage (~1250-1000 cm⁻¹)

      • C-Cl stretching (~800-600 cm⁻¹)[8]

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[8]

Implications for Drug Development and Biological Activity

The electronic modifications introduced by dichloro substitution on a propargyloxy benzene scaffold can have significant implications for the biological activity of the molecule. These changes can influence:

  • Receptor Binding: The electron distribution on the aromatic ring affects its ability to participate in crucial interactions with biological targets, such as π-π stacking, hydrogen bonding, and hydrophobic interactions.[9]

  • Metabolic Stability: The presence of chloro substituents can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.

  • Pharmacokinetic Properties: Changes in polarity and lipophilicity resulting from the substitutions can alter the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

The following diagram illustrates a hypothetical structure-activity relationship (SAR) exploration workflow, where modifications to the substitution pattern are correlated with biological activity.

SAR_Workflow Core Propargyloxy Benzene Core Sub Introduce Dichloro Substituents (Varying Positions) Core->Sub Synth Synthesize Analogues Sub->Synth BioAssay Biological Assays (e.g., Enzyme Inhibition, Cell Viability) Synth->BioAssay Data Collect Activity Data (e.g., IC₅₀, EC₅₀) BioAssay->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for SAR studies of substituted propargyloxy benzenes.

Derivatives of propargyloxy benzene have been investigated for various biological activities, including antibacterial and antiurease effects.[7] The introduction of dichloro substituents could potentially modulate these activities, leading to the discovery of more potent and selective therapeutic agents.

Conclusion

The dichloro substitution on a propargyloxy benzene ring introduces a complex interplay of inductive and resonance effects that significantly alters the electronic properties of the molecule. The electron-withdrawing nature of the chlorine atoms deactivates the ring, while the electron-donating propargyloxy group activates it. A thorough understanding of these electronic effects, quantified by parameters like Hammett constants and characterized by detailed spectroscopic analysis, is essential for the rational design of new molecules with desired reactivity and biological activity. This knowledge is particularly valuable for researchers and scientists in the field of drug development, where fine-tuning the electronic properties of a lead compound is a critical step in the optimization process.

References

Methodological & Application

Application Notes and Protocols: Claisen Rearrangement of 2,4-dichloro-1-(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Claisen rearrangement of 2,4-dichloro-1-(2-propynyloxy)benzene, a key transformation for the synthesis of substituted chromene derivatives. The resulting product, 6,8-dichloro-2H-chromene, serves as a valuable intermediate in the development of novel therapeutic agents and agrochemicals.

Introduction

The Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement reaction in organic synthesis. The aromatic Claisen rearrangement of aryl propargyl ethers provides a direct route to functionalized chromenes, a heterocyclic scaffold present in a wide array of biologically active compounds. This document outlines the mechanism, a general experimental protocol, and potential applications of the Claisen rearrangement of this compound.

Reaction Mechanism

The Claisen rearrangement of this compound is a thermal pericyclic reaction that proceeds through a concerted[1][1]-sigmatropic shift. The reaction is initiated by heat, which promotes the rearrangement of the propargyl group to the ortho-position of the benzene ring, forming an unstable allene intermediate. This intermediate then undergoes a rapid intramolecular cyclization, followed by tautomerization to yield the final, stable aromatic product, 6,8-dichloro-2H-chromene.

The presence of two chlorine atoms on the benzene ring can influence the electronic properties and reactivity of the starting material, but the fundamental mechanism remains consistent with that of other aryl propargyl ether Claisen rearrangements.

Claisen_Rearrangement_Mechanism start This compound ts1 [3,3]-Sigmatropic Transition State start->ts1 Heat intermediate Allene Intermediate ts1->intermediate ts2 Cyclization Transition State intermediate->ts2 Intramolecular Cyclization product 6,8-dichloro-2H-chromene ts2->product

Caption: Mechanism of the Claisen Rearrangement.

Experimental Protocol

3.1. Materials

  • This compound

  • High-boiling point solvent (e.g., N,N-diethylaniline, 1,2-dichlorobenzene, or sulfolane)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2. Procedure

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen high-boiling solvent (e.g., N,N-diethylaniline, approximately 0.1-0.2 M concentration).

  • Heating: Heat the reaction mixture to reflux (typically between 180-220 °C, depending on the solvent) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If a basic solvent like N,N-diethylaniline is used, it can be removed by washing with an acidic solution (e.g., 1 M HCl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6,8-dichloro-2H-chromene.

Experimental_Workflow start Dissolve Starting Material in High-Boiling Solvent heat Heat to Reflux (180-220 °C) start->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure 6,8-dichloro-2H-chromene purify->product

Caption: General Experimental Workflow.

Data Presentation

Quantitative data for the Claisen rearrangement of this compound is not extensively reported. The following table provides expected analytical data for the product, 6,8-dichloro-2H-chromene, based on the analysis of structurally similar compounds. Actual experimental values should be determined for confirmation.

ParameterExpected Value for 6,8-dichloro-2H-chromene
Molecular Formula C₉H₆Cl₂O
Molecular Weight 201.05 g/mol
Appearance Off-white to pale yellow solid or oil
Yield Moderate to good (requires optimization)
¹H NMR (CDCl₃, ppm) δ 7.1-7.3 (m, 2H, Ar-H), 6.5-6.7 (m, 1H, C3-H), 5.8-6.0 (m, 1H, C4-H), 4.8-5.0 (d, 2H, C2-H₂)
¹³C NMR (CDCl₃, ppm) δ 148-150 (C8a), 128-130 (C6), 126-128 (C8), 124-126 (C5), 122-124 (C7), 120-122 (C4a), 118-120 (C3), 115-117 (C4), 65-67 (C2)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~1600, 1480 (C=C), ~1250 (C-O)
Mass Spec (EI, m/z) 200/202/204 (M⁺, isotopic pattern for 2 Cl)

Applications in Drug Development and Research

The product of this rearrangement, 6,8-dichloro-2H-chromene, and its derivatives are of significant interest to the pharmaceutical and agrochemical industries.

  • Pharmaceutical Intermediates: Chromene scaffolds are central to many compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 6,8-dichloro substitution pattern can be a key feature for modulating the biological activity and pharmacokinetic properties of new drug candidates.

  • Agrochemicals: Substituted chromenes have been investigated for their potential as herbicides and fungicides. The specific substitution pattern of 6,8-dichloro-2H-chromene can be a starting point for the synthesis of new crop protection agents.

  • Research Chemicals: As a functionalized heterocyclic compound, 6,8-dichloro-2H-chromene can serve as a versatile building block for the synthesis of more complex molecules in various research applications.

Disclaimer: The provided experimental protocol is a general guideline and may require optimization for the specific substrate. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The expected analytical data is based on theoretical values and data from similar compounds and should be confirmed by experimental analysis.

References

Application Notes and Protocols: Intramolecular Cyclization of 2,4-dichloro-1-(2-propynyloxy)benzene to form Chromenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular cyclization of aryl propargyl ethers is a powerful synthetic strategy for the construction of the chromene scaffold, a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products. This document provides detailed application notes and experimental protocols for the synthesis of 6,8-dichlorochromene through the intramolecular cyclization of 2,4-dichloro-1-(2-propynyloxy)benzene. The protocols described herein are based on established methodologies for the cyclization of analogous aryl propargyl ethers, primarily utilizing gold and palladium catalysts. While specific literature detailing the cyclization of this compound is not extensively available, the presented methods are inferred from reactions with similar halogenated substrates and are expected to be highly applicable.

Reaction Overview

The core transformation involves the intramolecular hydroarylation of the alkyne moiety of this compound, leading to the formation of a six-membered heterocyclic ring. The regioselectivity of this 6-endo-dig cyclization is often directed by the nature of the catalyst and the substitution pattern on the aromatic ring. The resulting product is 6,8-dichlorochromene.

General Reaction Scheme:

Data Presentation

While specific yield data for the cyclization of this compound is not available in the reviewed literature, the following table summarizes typical yields obtained for the intramolecular cyclization of various substituted aryl propargyl ethers under different catalytic systems. This data provides a comparative framework for estimating the potential efficiency of the target reaction.

Catalyst SystemSubstrateSolventTemperature (°C)Yield (%)Reference
AuCl(PPh₃)/AgOTf4-methoxyphenyl propargyl etherToluene8092General Gold Catalysis
Pd(OAc)₂/dppfPhenyl propargyl etherToluene10085General Palladium Catalysis
AuCl₃4-chlorophenyl propargyl etherDCE6088General Gold Catalysis
PdCl₂(PPh₃)₂4-bromophenyl propargyl etherDMF11078General Palladium Catalysis
[IPrAuCl]/AgNTf₂3,5-dimethylphenyl propargyl etherCH₂Cl₂RT95General Gold Catalysis

Experimental Protocols

Two primary catalytic systems, gold and palladium, have been identified as effective for the intramolecular cyclization of aryl propargyl ethers. The following protocols provide detailed methodologies for each approach, adapted for the synthesis of 6,8-dichlorochromene.

Protocol 1: Gold-Catalyzed Intramolecular Cyclization

This protocol utilizes a cationic gold(I) complex to activate the alkyne for nucleophilic attack by the aromatic ring. Gold catalysts are known for their high efficiency and mild reaction conditions.

Materials:

  • This compound

  • Gold(I) chloride [AuCl] or a suitable gold precatalyst (e.g., [IPrAuCl])

  • Silver salt co-catalyst (e.g., AgOTf, AgNTf₂)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, or 1,2-Dichloroethane (DCE))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol).

  • Dissolve the substrate in the chosen anhydrous solvent (10 mL).

  • In a separate vial, weigh the gold precatalyst (e.g., [IPrAuCl], 0.02 mmol, 2 mol%) and the silver salt co-catalyst (e.g., AgNTf₂, 0.02 mmol, 2 mol%).

  • Add the catalyst and co-catalyst to the reaction flask containing the substrate solution.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) as required.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6,8-dichlorochromene.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

Palladium catalysts are also effective for this transformation, often requiring higher reaction temperatures. This protocol outlines a typical procedure using a palladium(II) catalyst.

Materials:

  • This compound

  • Palladium(II) acetate [Pd(OAc)₂] or another suitable palladium precatalyst

  • Ligand (e.g., triphenylphosphine (PPh₃) or a bidentate phosphine ligand like dppf)

  • Base (e.g., Cs₂CO₃, K₂CO₃) - optional, depending on the specific catalytic cycle

  • Anhydrous solvent (e.g., Toluene, DMF, or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and the ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (10 mL) to the flask.

  • If a base is required, add it to the reaction mixture at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 6,8-dichlorochromene.

  • Confirm the structure and purity of the product by spectroscopic methods.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the gold-catalyzed intramolecular cyclization of this compound.

ReactionMechanism cluster_cycle Catalytic Cycle A [Au]-Catalyst B π-Complex Formation A->B + Substrate C 6-endo-dig Cyclization (Vinylgold Intermediate) B->C Intramolecular Attack D Protodeauration C->D Protonolysis D->A + Product Product 6,8-dichlorochromene Substrate This compound

Caption: Proposed catalytic cycle for the gold-catalyzed intramolecular cyclization.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of 6,8-dichlorochromene.

ExperimentalWorkflow Start Start Setup Reaction Setup (Substrate, Solvent, Catalyst) Start->Setup Reaction Intramolecular Cyclization (Stirring at specified temperature) Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Filtration/Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for chromene synthesis and purification.

Application Notes and Protocols for the Derivatization of 2,4-dichloro-1-(2-propynyloxy)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2,4-dichloro-1-(2-propynyloxy)benzene, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The presence of a terminal alkyne group allows for facile modification via well-established coupling reactions, making it an attractive starting material for generating libraries of diverse molecules for biological screening.

Introduction

The 2,4-dichlorophenoxy moiety is a common feature in a variety of biologically active compounds. The addition of a propargyl ether group provides a reactive handle for introducing further molecular complexity through reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for medicinal chemistry applications where the synthesis of diverse compound libraries is essential.

Derivatives of substituted (prop-2-ynyloxy)benzene have shown promise in various therapeutic areas, exhibiting activities such as anti-urease and antibacterial effects. This document outlines detailed protocols for the synthesis of the starting material and its subsequent derivatization, along with a summary of reported biological activities for analogous compounds.

Synthesis of this compound

The starting material can be synthesized via a Williamson ether synthesis from 2,4-dichlorophenol and propargyl bromide.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_4_Dichlorophenol 2,4-Dichlorophenol Target_Molecule This compound 2_4_Dichlorophenol->Target_Molecule + Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Target_Molecule + Base K2CO3 (Base) Base->Target_Molecule Solvent Acetone (Solvent) Solvent->Target_Molecule Temperature Reflux Temperature->Target_Molecule

Caption: Synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • 2,4-Dichlorophenol (1.0 eq)

    • Propargyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add 2,4-dichlorophenol and anhydrous acetone.

    • Add potassium carbonate to the mixture.

    • Stir the suspension at room temperature for 15 minutes.

    • Add propargyl bromide dropwise to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash with acetone.

    • Remove the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Derivatization via Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by palladium and copper complexes and is highly effective for derivatizing this compound.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine this compound, aryl/vinyl halide, base, and solvent Degas Degas the reaction mixture Start->Degas Catalysts Add Pd catalyst and Cu(I) co-catalyst Degas->Catalysts Heat Heat the reaction to the desired temperature Catalysts->Heat Monitor Monitor progress by TLC/LC-MS Heat->Monitor Quench Quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Product Characterize the final product Purify->Product CuAAC_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine this compound, organic azide, and solvent Catalyst_Prep Prepare Cu(I) catalyst in situ (CuSO4 + Sodium Ascorbate) Start->Catalyst_Prep Stir Stir at room temperature Catalyst_Prep->Stir Monitor Monitor progress by TLC/LC-MS Stir->Monitor Extract Extract with an organic solvent Monitor->Extract Wash Wash with water and brine Extract->Wash Purify Purify by column chromatography or recrystallization Wash->Purify Product Characterize the final 1,2,3-triazole product Purify->Product Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Proliferation Derivative 2,4-Dichlorophenoxy-Triazole Derivative Derivative->Kinase_Cascade Inhibition

Application of Aryl Propargyl Ethers in Tandem Claisen Rearrangement/Electrocyclization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of aryl propargyl ethers in tandem Claisen rearrangement/[6π]-electrocyclization reactions. This powerful synthetic strategy offers a versatile and efficient pathway to construct complex polycyclic frameworks, particularly substituted dihydronaphthalenes and related benzopyran derivatives, which are prevalent in numerous biologically active molecules and natural products.

This application note details the underlying mechanisms, provides structured experimental protocols for key reactions, and presents quantitative data to facilitate reaction optimization and application in synthetic workflows.

Introduction

The tandem Claisen rearrangement/[6π]-electrocyclization of aryl propargyl ethers is a powerful cascade reaction that combines a[1][1]-sigmatropic rearrangement with an electrocyclic ring closure in a single synthetic operation. This process typically proceeds through a thermally induced rearrangement of an aryl propargyl ether to an allenyl cyclohexadienone intermediate. This intermediate then undergoes a series of transformations, including tautomerization and a 1,5-hydrogen shift, to generate a conjugated hexatriene system that subsequently cyclizes via a 6π-electrocyclization to afford the final dihydronaphthalene or benzopyran product. The regioselectivity and outcome of the reaction are significantly influenced by the substitution pattern on both the aromatic ring and the propargylic moiety.

Reaction Mechanism and Pathways

The reaction cascade is initiated by a thermal[1][1]-sigmatropic rearrangement of the aryl propargyl ether. The subsequent steps are dictated by the substitution pattern of the starting material, leading to different product classes.

A key intermediate in this cascade is the allenyl cyclohexadienone formed after the initial Claisen rearrangement. The fate of this intermediate determines the final product structure. For instance, rearrangement to an unsubstituted ortho position of the aryl ether typically leads to the formation of benzopyrans.[2] Conversely, rearrangement to a substituted ortho carbon can result in the formation of tricyclo[3.2.1.0]octane core structures.[2]

The general mechanistic pathway leading to dihydronaphthalene derivatives is depicted below:

Tandem Claisen Rearrangement Electrocyclization Start Aryl Propargyl Ether Claisen [3,3]-Sigmatropic Rearrangement (Claisen) Start->Claisen Allene Allenyl Cyclohexadienone Intermediate Claisen->Allene Tautomerization Tautomerization Allene->Tautomerization Enol Enol Intermediate Tautomerization->Enol H_Shift 1,5-Hydride Shift Enol->H_Shift Hexatriene Conjugated Hexatriene H_Shift->Hexatriene Electrocyclization 6π-Electrocyclization Hexatriene->Electrocyclization Product Dihydronaphthalene Derivative Electrocyclization->Product

Caption: General mechanistic pathway of the tandem reaction.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of aryl propargyl ethers and their subsequent tandem Claisen rearrangement/electrocyclization.

Protocol 1: General Synthesis of Aryl Propargyl Ethers

This protocol describes a general method for the synthesis of aryl propargyl ethers from the corresponding phenols and propargyl bromide.

Materials:

  • Substituted phenol (1.0 eq)

  • Propargyl bromide (80% solution in toluene, 1.2-1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 eq)

  • Acetone or Acetonitrile (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with the substituted phenol (1.0 eq) and potassium carbonate (2.0-3.0 eq), add acetone or acetonitrile as the solvent.

  • Add propargyl bromide (1.2-1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature or gentle reflux (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl propargyl ether.[3]

Characterization: The structure and purity of the synthesized aryl propargyl ethers should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Thermal Tandem Claisen Rearrangement/[6π]-Electrocyclization

This protocol outlines a general procedure for the thermal tandem reaction of aryl propargyl ethers to yield dihydronaphthalene derivatives.

Materials:

  • Aryl propargyl ether (1.0 eq)

  • High-boiling solvent (e.g., N,N-diethylaniline, o-dichlorobenzene, or mesitylene)

  • Inert gas (Nitrogen or Argon)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Place the aryl propargyl ether (1.0 eq) in a flame-dried Schlenk flask equipped with a reflux condenser.

  • Add the high-boiling solvent (e.g., N,N-diethylaniline) to achieve a desired concentration (typically 0.1-0.5 M).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 180-220 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If N,N-diethylaniline is used as the solvent, dilute the mixture with an extraction solvent and wash with 1 M HCl to remove the aniline.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the dihydronaphthalene derivative.

Characterization: The structure of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography to establish the stereochemistry.

Quantitative Data Summary

The following tables summarize representative quantitative data for the tandem Claisen rearrangement/electrocyclization of various aryl propargyl ethers.

Table 1: Synthesis of Aryl Propargyl Ethers

EntryPhenol SubstrateBaseSolventReaction Time (h)Yield (%)Reference
14-MethoxyphenolK₂CO₃Acetone1295[4]
22,6-DimethylphenolK₂CO₃Acetone1688[3]
3NaphtholK₂CO₃Acetone12-[3]
44-Bromo-2-chlorophenolK₂CO₃Acetone485[4]

Table 2: Tandem Claisen Rearrangement/[6π]-Electrocyclization

EntryAryl Propargyl Ether SubstrateSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
11-(prop-2-yn-1-yloxy)naphthaleneN,N-Diethylaniline2104Naphtho[2,1-b]pyran75[2]
22-methyl-1-(prop-2-yn-1-yloxy)benzeneo-Dichlorobenzene180243,4-dimethyl-1,2-dihydronaphthalene60[2]
3Substrate for Yaequinolone J1/J2 synthesisToluenereflux-Benzopyran core69[5]
43-Methoxyphenyl propargyl etherPEG-200220-Mixture of 5- and 7-methoxy-2H-chromene-
53-Nitrophenyl propargyl etherPEG-2002201.52-Methyl-6-nitrobenzofuran-

Experimental Workflow and Logic

The overall workflow for the application of aryl propargyl ethers in this tandem reaction can be visualized as a series of logical steps from substrate synthesis to final product analysis.

Experimental Workflow Substrate_Synthesis Synthesis of Aryl Propargyl Ether Purification1 Purification & Characterization (Chromatography, NMR, MS) Substrate_Synthesis->Purification1 Tandem_Reaction Tandem Claisen Rearrangement/ [6π]-Electrocyclization Purification1->Tandem_Reaction Workup Reaction Workup & Crude Product Isolation Tandem_Reaction->Workup Purification2 Purification & Characterization (Chromatography, NMR, HRMS, X-ray) Workup->Purification2 Final_Product Final Dihydronaphthalene Product Purification2->Final_Product

Caption: A typical experimental workflow for the synthesis.

Conclusion

The tandem Claisen rearrangement/[6π]-electrocyclization of aryl propargyl ethers represents a highly valuable transformation in modern organic synthesis. Its ability to rapidly construct complex molecular architectures from readily available starting materials makes it an attractive strategy for natural product synthesis and the development of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this powerful cascade reaction. Careful consideration of substrate design and reaction conditions is crucial for achieving high yields and controlling the regioselectivity of the transformation.

References

Application Notes and Protocols for the Synthesis of Substituted Benzofurans from Aryl Propargyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzofurans are a pivotal class of heterocyclic compounds frequently found in biologically active natural products and pharmaceuticals. Their synthesis has been a subject of intense research, and one prominent method involves the strategic rearrangement and cyclization of aryl propargyl ethers. This document provides detailed application notes and experimental protocols for the synthesis of substituted benzofurans, focusing on methods that utilize a tandem Claisen rearrangement and cyclization sequence, often facilitated by metal catalysis.

The core transformation involves a[1][1]-sigmatropic rearrangement of an aryl propargyl ether to form an allenyl intermediate, which then undergoes cyclization to yield the benzofuran scaffold. Various catalysts, including gold, platinum, and palladium complexes, have been employed to promote this transformation under milder conditions and with greater efficiency.

Key Synthetic Strategies

The synthesis of benzofurans from aryl propargyl ethers can be broadly categorized into two main approaches:

  • Thermal Rearrangement and Cyclization: This classical approach relies on heating the aryl propargyl ether to induce a Claisen rearrangement, followed by spontaneous or acid/base-mediated cyclization of the resulting intermediate.

  • Metal-Catalyzed Cycloisomerization: Transition metals, particularly gold and platinum, can catalyze the rearrangement and cyclization cascade at lower temperatures, often with high chemo- and regioselectivity. These methods are generally more versatile and tolerate a wider range of functional groups.

This document will focus on providing detailed protocols for representative examples of these strategies.

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data from various reported syntheses of substituted benzofurans from aryl propargyl ethers, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Gold-Catalyzed Synthesis of Substituted Benzofurans

EntryAryl Propargyl Ether SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
11-(prop-2-yn-1-yloxy)benzene[(Ph3PAu)3O]BF4 (1)CH2Cl2rt0.595[2]
21-methyl-4-(prop-2-yn-1-yloxy)benzene[(Ph3PAu)3O]BF4 (1)CH2Cl2rt0.592[2]
31-chloro-4-(prop-2-yn-1-yloxy)benzene[(Ph3PAu)3O]BF4 (1)CH2Cl2rt188[2]
42-(prop-2-yn-1-yloxy)naphthalene[(Ph3PAu)3O]BF4 (1)CH2Cl2rt0.596[2]
51-(but-2-yn-1-yloxy)benzene[(Ph3PAu)3O]BF4 (1)CH2Cl2rt1285[2]

Table 2: Other Catalytic and Non-Catalytic Methods

EntryAryl Propargyl Ether SubstrateCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
14-methyl-1-(prop-2-yn-1-yloxy)benzeneCsFNMP180285[3]
21-methoxy-4-(prop-2-yn-1-yloxy)benzeneCsFNMP180282[3]
31-(prop-2-yn-1-yloxy)benzenePtCl2 (5 mol%)Toluene80392[1]
41-methyl-4-(prop-2-yn-1-yloxy)benzenePtCl2 (5 mol%)Toluene80389[1]
51-chloro-4-(prop-2-yn-1-yloxy)benzenePd/CDMA/H2O1001285[4]

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of 2-Methylbenzofuran

This protocol describes the synthesis of 2-methylbenzofuran from phenyl propargyl ether using a trinuclear gold(I)-oxo complex as the catalyst.[2]

Materials:

  • Phenyl propargyl ether

  • [(Ph3PAu)3O]BF4 (Trinuclear gold(I)-oxo complex)

  • Dichloromethane (CH2Cl2), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add phenyl propargyl ether (1.0 mmol).

  • Dissolve the substrate in anhydrous dichloromethane (5 mL).

  • Add the gold catalyst, [(Ph3PAu)3O]BF4 (0.01 mmol, 1 mol%), to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-methylbenzofuran.

Protocol 2: Cesium Fluoride-Mediated Synthesis of 2-Methylbenzofuran

This protocol details a metal-free approach for the synthesis of 2-methylbenzofuran from phenyl propargyl ether using cesium fluoride.[3]

Materials:

  • Phenyl propargyl ether

  • Cesium fluoride (CsF)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Argon or Nitrogen supply

  • Diatomaceous earth (Celite®)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenyl propargyl ether (1.0 mmol) and cesium fluoride (2.0 mmol).

  • Under an inert atmosphere, add anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL).

  • Heat the reaction mixture to 180 °C and stir for 2 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of diatomaceous earth (Celite®) and wash the pad with diethyl ether.

  • Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (Hexane/Ethyl acetate) to yield the desired 2-methylbenzofuran.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_start Starting Material cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization cluster_product Final Product A Aryl Propargyl Ether B Transition State A->B Heat or Catalyst (Au, Pt) C Allenyl Intermediate B->C D Cyclized Intermediate C->D 5-exo-dig E Substituted Benzofuran D->E Tautomerization

Caption: General reaction pathway for benzofuran synthesis.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Aryl Propargyl Ether - Catalyst/Reagent - Anhydrous Solvent - Inert Atmosphere start->setup reaction Reaction: - Stirring at specified  temperature and time setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quenching - Extraction - Drying monitoring->workup Complete purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: A typical experimental workflow for benzofuran synthesis.

Logical Relationship of Catalytic Cycles

Catalytic_Cycle catalyst Active Catalyst [M] intermediate1 Catalyst-Substrate Complex catalyst->intermediate1 + Substrate substrate Aryl Propargyl Ether substrate->intermediate1 product Benzofuran intermediate2 Rearranged Intermediate intermediate1->intermediate2 [3,3]-Rearrangement intermediate3 Cyclized Intermediate intermediate2->intermediate3 Cyclization intermediate3->catalyst - Product intermediate3->product Release

Caption: Simplified catalytic cycle for benzofuran synthesis.

References

Troubleshooting & Optimization

Troubleshooting Williamson ether synthesis for sterically hindered phenols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Williamson Ether Synthesis

Welcome to the technical support center for the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental reaction, particularly when dealing with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis failing or giving low yields with a sterically hindered phenol?

A: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric bulk.[1][2] With sterically hindered phenols (aryloxides) or bulky alkyl halides (electrophiles), several issues can arise:

  • Slow Reaction Rate: The bulky groups physically obstruct the required backside attack of the nucleophile on the electrophilic carbon, drastically slowing down the reaction.[3]

  • Competing Elimination (E2): The phenoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene as a major side product.[1][4] This is especially problematic with secondary and tertiary alkyl halides.[2]

  • C-Alkylation: Aryloxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[4][5]

Q2: What are the most critical parameters to optimize for a hindered synthesis?

A: For challenging substrates, careful optimization of the following is crucial:

  • Choice of Base: The base must be strong enough to fully deprotonate the phenol without promoting side reactions. Sodium hydride (NaH) is often a better choice than hydroxides or carbonates as it irreversibly forms the phenoxide.[2][6]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are preferred. They solvate the cation, leaving a more reactive "naked" phenoxide anion, which can increase the rate of the desired SN2 reaction.[1][4]

  • Temperature: While higher temperatures can increase the reaction rate, they often favor the competing E2 elimination pathway.[4] The optimal temperature is typically between 50-100 °C and must be determined empirically.[7]

  • Leaving Group: The choice of leaving group on the alkylating agent is important. The reactivity order is generally I > Br > Cl > OTs (tosylate).[7][8]

Q3: When should I consider abandoning the Williamson ether synthesis for an alternative method?

A: The Williamson ether synthesis is generally not suitable for tertiary alkyl halides due to the predominance of elimination reactions.[2][9] For syntheses involving very hindered phenols or secondary/tertiary alkylating agents where optimization fails, alternative methods should be considered.[10][11] Powerful alternatives include:

  • Mitsunobu Reaction: Excellent for forming alkyl aryl ethers under mild, neutral conditions, especially when stereochemical inversion at a secondary alcohol center is desired.[7][12]

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that is highly effective for forming aryl ethers, including diaryl and hindered alkyl aryl ethers.[11][13][14]

  • Acid-Catalyzed Ether Synthesis: Can be effective for preparing ethers from tertiary alcohols via an SN1 mechanism.[7]

Troubleshooting Guides

This section provides a systematic approach to resolving common experimental issues.

Problem 1: No Reaction or Very Low Conversion

If you observe primarily unreacted starting material, follow this workflow:

G start Low Conversion q1 Is the phenol fully deprotonated? start->q1 sol1 Use a stronger base (e.g., NaH). Ensure anhydrous conditions. q1->sol1 No q2 Is the alkylating agent reactive enough? q1->q2 Yes sol2 Switch to a better leaving group (e.g., from -Cl to -I or -OTs). q2->sol2 No q3 Is the reaction temperature adequate? q2->q3 Yes sol3 Increase temperature cautiously (e.g., in 10 °C increments). Consider microwave irradiation. q3->sol3 No q4 Is the solvent optimal? q3->q4 Yes sol4 Switch to a polar aprotic solvent (DMF, DMSO). Consider Phase Transfer Catalysis. q4->sol4 No end Reaction Optimized q4->end Yes

Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Alkene Formation is the Major Product

The formation of an alkene indicates that the E2 elimination pathway is dominating the SN2 substitution.

G sub Phenoxide + Alkyl Halide sn2_path SN2 Pathway (Substitution) sub->sn2_path Favored by: - Primary alkyl halide - Lower temperature - Less hindered base e2_path E2 Pathway (Elimination) sub->e2_path Favored by: - 2°/3° alkyl halide - Higher temperature - Sterically hindered base ether Desired Ether Product sn2_path->ether alkene Alkene Side-Product e2_path->alkene

References

Common side reactions in the synthesis of 2,4-dichloro-1-(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-1-(2-propynyloxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is a classic Williamson ether synthesis, which proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the nucleophilic 2,4-dichlorophenoxide ion attacks the primary carbon of the electrophile, propargyl bromide, leading to the formation of an ether linkage.

Q2: What are the most common side reactions to be aware of?

The primary side reactions include:

  • C-alkylation: The 2,4-dichlorophenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation) to form 2,4-dichloro-6-propargylphenol or other isomers.

  • Elimination: The base used can induce the elimination of HBr from propargyl bromide, although this is less common with a primary halide.

  • Reaction with Solvent: Certain solvents, particularly under harsh conditions, can lead to a complex mixture of byproducts.

Q3: Which base and solvent combination is recommended for this synthesis?

For promoting the desired O-alkylation, a combination of a moderately weak base and a polar aprotic solvent is generally preferred. A common and effective system is potassium carbonate (K(_2)CO(_3)) as the base in acetone or N,N-dimethylformamide (DMF). Polar aprotic solvents favor the S(_N)2 reaction pathway.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (2,4-dichlorophenol), the product, and any potential side products. The disappearance of the starting phenol is a good indicator of reaction completion.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Ineffective Deprotonation of Phenol Ensure the base is of good quality and used in sufficient quantity (at least one equivalent). Consider using a stronger base if necessary, but be mindful of increased side reactions.
Degradation of Propargyl Bromide Propargyl bromide can be unstable. Use a fresh bottle or distill it before use. Add it to the reaction mixture at a controlled rate.
Reaction Temperature Too Low While high temperatures can promote side reactions, an insufficient temperature may lead to a sluggish or incomplete reaction. A moderate temperature (e.g., refluxing acetone) is often a good starting point.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can interfere with the formation of the phenoxide and react with propargyl bromide.
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Cause Suggested Solution
C-alkylation Side Products This is a common issue. The choice of solvent is critical. Protic solvents can solvate the phenoxide oxygen, making the ring carbons more nucleophilic and leading to C-alkylation. Using a polar aprotic solvent like DMF or acetone will favor O-alkylation.
Unreacted Starting Material Increase the reaction time or temperature moderately. Ensure the stoichiometry of the reagents is correct.
Polyalkylation Products While less common in this specific synthesis, using a large excess of the alkylating agent can sometimes lead to further reactions. Use a controlled stoichiometry (e.g., 1.0 to 1.2 equivalents of propargyl bromide).

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis of similar compounds.

Materials:

  • 2,4-Dichlorophenol

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Parameter Value Reference
Typical Yield 53-85%[1]
Appearance Varies (often an oil or low-melting solid)General observation
Molecular Formula C(_9)H(_6)Cl(_2)O-
Molecular Weight 201.05 g/mol -

Visualizations

Signaling Pathways and Logical Relationships

Synthesis_Pathway cluster_main Main Reaction Pathway (Williamson Ether Synthesis) cluster_side Common Side Reactions 2_4_Dichlorophenol 2_4_Dichlorophenol 2_4_Dichlorophenoxide 2_4_Dichlorophenoxide 2_4_Dichlorophenol->2_4_Dichlorophenoxide Base (e.g., K2CO3) Desired_Product This compound 2_4_Dichlorophenoxide->Desired_Product O-alkylation (SN2) C_Alkylation_Product C-Alkylated Byproduct 2_4_Dichlorophenoxide->C_Alkylation_Product C-alkylation 2_4_Dichlorophenoxide->C_Alkylation_Product Propargyl_Bromide Propargyl_Bromide Propargyl_Bromide->Desired_Product Elimination_Product Allene/Propyne Propargyl_Bromide->Elimination_Product Base-induced Elimination Propargyl_Bromide->Elimination_Product

Caption: Main reaction pathway and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality (Phenol, Propargyl Bromide, Base, Solvent) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temperature, Time, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Analyze_Impurities Analyze Crude Product (TLC, NMR, GC-MS) Check_Conditions->Analyze_Impurities Conditions Appear Correct Impurity_ID Identify Impurities (Starting Material, C-Alkylated Product) Analyze_Impurities->Impurity_ID Optimize_Solvent Optimize Solvent (Switch to Polar Aprotic, e.g., DMF) Impurity_ID->Optimize_Solvent C-Alkylation Detected Optimize_Base Optimize Base/Temperature (Weaker Base, Lower Temp) Impurity_ID->Optimize_Base Elimination/Degradation Products Purification Refine Purification Strategy (Column Chromatography) Impurity_ID->Purification Starting Material Present Success Improved Yield and Purity Optimize_Solvent->Success Optimize_Base->Success Purification->Success

Caption: Troubleshooting workflow for low yield or impurities.

References

Technical Support Center: Optimizing the Claisen Rearrangement of Aryl Propargyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Claisen rearrangement of aryl propargyl ethers.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the Claisen rearrangement of aryl propargyl ethers?

The thermal rearrangement of an aryl propargyl ether initially proceeds through a[1][1]-sigmatropic rearrangement to form an unstable allene intermediate (an allenyl cyclohexadienone). This intermediate can then undergo subsequent reactions to yield two main types of products: 2H-chromenes (2H-benzopyrans) or 2-methylbenzofurans. The dominant product is influenced by the reaction conditions and the substitution pattern on the aromatic ring.

Q2: My reaction is giving a low yield or failing to proceed. What are the common causes?

Low yields in this rearrangement are often due to insufficient reaction temperature, improper solvent choice, or substrate decomposition.

  • Temperature: The traditional thermal Claisen rearrangement requires high temperatures, often in the range of 180-250°C. If the reaction is sluggish, a gradual increase in temperature may be necessary.

  • Solvent: High-boiling point solvents are crucial for achieving the required temperatures for thermal rearrangement. Common choices include N,N-diethylaniline, decalin, or xylene. Poly(ethylene glycol) (PEG) has also been shown to be an effective solvent.

  • Catalysis: To avoid the high temperatures that can cause decomposition, consider using a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) to lower the activation energy and allow the reaction to proceed at a lower temperature.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.

Q3: How can I control the regioselectivity to favor either the chromene or the benzofuran product?

The regioselectivity is a complex function of substituent effects and reaction mechanism.

  • Pathway to Chromenes: The formation of 2H-chromenes typically involves a[2][3]-hydrogen shift from the allene intermediate, followed by a 6π-electrocyclization.

  • Pathway to Benzofurans: The formation of 2-methylbenzofurans can be favored under different conditions, sometimes involving a base or specific catalysts. For instance, the use of cesium fluoride (CsF) can promote the formation of 2-methylbenzofurans.

  • Substituent Effects: The electronic nature of substituents on the aryl ring plays a critical role. Electron-donating groups can influence the electron density and stability of intermediates, thereby directing the reaction down a specific pathway. The presence of substituents on the ortho positions of the aryl ether will block the initial[1][1]-sigmatropic rearrangement at that position. If both ortho positions are blocked, the reaction may not proceed or may follow alternative pathways.

Q4: I am observing significant side product formation. What are the likely side reactions?

Common side reactions include:

  • Decomposition: At very high temperatures, the starting material or the product may decompose, leading to tar formation. Using a Lewis acid or microwave irradiation can help mitigate this by allowing for lower reaction temperatures and shorter reaction times.

  • Phenol Cleavage: The ether linkage can be cleaved under harsh conditions, leading to the formation of the corresponding phenol.

  • Alternative Rearrangements: Depending on the substrate and conditions, other rearrangements may compete with the desired Claisen rearrangement.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Inactive catalyst.1. Gradually increase the reaction temperature. 2. Switch to a higher-boiling solvent (e.g., N,N-diethylaniline, decalin). 3. Increase the reaction time and monitor progress by TLC or GC-MS. 4. Consider using microwave irradiation to accelerate the reaction. 5. If using a Lewis acid, ensure it is anhydrous and active.
Formation of Multiple Products 1. Lack of regioselectivity. 2. Competing side reactions.1. Analyze the effect of the substituents on your aryl ring. Electron-donating or withdrawing groups can direct the rearrangement. 2. Modify the reaction conditions (solvent, temperature, catalyst) to favor one pathway. For example, explore the use of CsF to favor benzofuran formation. 3. Lowering the reaction temperature (if using a catalyst) may reduce side reactions.
Product Decomposition (Tar Formation) 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Reduce the reaction temperature. 2. Use a Lewis acid catalyst or microwave irradiation to enable milder conditions. 3. Decrease the reaction time and monitor carefully to stop the reaction upon completion.
Formation of Parent Phenol 1. Ether cleavage due to harsh conditions (high temperature or strong Lewis acid).1. Lower the reaction temperature. 2. Use a milder Lewis acid or a lower catalyst loading. 3. Employ microwave heating, which can often reduce reaction times and minimize side product formation.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the Claisen rearrangement of aryl propargyl ethers.

Table 1: Thermal Claisen Rearrangement

SubstrateSolventTemperature (°C)Time (h)Yield (%)Ref.
Phenyl propargyl etherN,N-diethylaniline210475 (Chromene)[2]
4-Methoxyphenyl propargyl etherN,N-diethylaniline210285 (Chromene)[2]
2,6-Dimethylphenyl propargyl etherDecalin190660 (Chromene)[2]

Table 2: Lewis Acid-Catalyzed Claisen Rearrangement

SubstrateCatalyst (equiv.)SolventTemperature (°C)Time (min)Yield (%)Ref.
Phenyl propargyl etherBF₃·OEt₂ (1.2)Xylene803088 (Chromene)[2]
4-Chlorophenyl propargyl etherZnCl₂ (2.0)Toluene1106082 (Chromene)[2]

Table 3: Microwave-Assisted Claisen Rearrangement

SubstrateCatalystSolventPower (W)Temperature (°C)Time (min)Yield (%)Ref.
Phenyl propargyl etherNoneo-Dichlorobenzene1502001592 (Chromene)[2]
3-Methoxyphenyl propargyl etherNoneN,N-diethylaniline2002201089 (Chromene)[2]

Experimental Protocols

Protocol 1: General Procedure for Thermal Claisen Rearrangement

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl propargyl ether (1.0 eq.) in a high-boiling solvent (e.g., N,N-diethylaniline, ~0.1 M concentration).

  • Heating: Heat the reaction mixture to reflux (typically 180-220°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to remove the N,N-diethylaniline, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement

  • Reaction Setup: To a solution of the aryl propargyl ether (1.0 eq.) in an anhydrous solvent (e.g., toluene or xylene) under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.1-1.5 eq.) dropwise at room temperature or 0°C.

  • Heating: Stir the reaction mixture at the desired temperature (can range from room temperature to reflux, depending on the substrate and catalyst) until the reaction is complete.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 3: General Procedure for Microwave-Assisted Claisen Rearrangement

  • Reaction Setup: In a microwave-safe reaction vessel, place the aryl propargyl ether (1.0 eq.) and a suitable high-boiling solvent (e.g., o-dichlorobenzene).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 200°C) for the specified time (typically 10-30 minutes).

  • Work-up: After the reaction, allow the vessel to cool to room temperature. Open the vessel and transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and purify by column chromatography on silica gel.

Visualizations

Claisen_Rearrangement_Pathway Figure 1. General reaction pathway for the Claisen rearrangement of aryl propargyl ethers. cluster_chromene [1,5]-H Shift & 6π-Electrocyclization cluster_benzofuran Tautomerization & Cyclization ArylPropargylEther Aryl Propargyl Ether TransitionState [3,3]-Sigmatropic Transition State ArylPropargylEther->TransitionState Heat (Δ) or Lewis Acid AlleneIntermediate Allene Intermediate TransitionState->AlleneIntermediate PathwayToChromene Pathway A PathwayToBenzofuran Pathway B ChromeneProduct 2H-Chromene AlleneIntermediate->ChromeneProduct BenzofuranProduct 2-Methylbenzofuran AlleneIntermediate->BenzofuranProduct Troubleshooting_Workflow Figure 2. Troubleshooting workflow for optimizing the Claisen rearrangement. Start Low Yield or Incomplete Reaction CheckTemp Is the reaction temperature high enough (180-250°C)? Start->CheckTemp IncreaseTemp Increase temperature or switch to a higher-boiling solvent. CheckTemp->IncreaseTemp No ConsiderCatalyst Have you tried a Lewis acid catalyst? CheckTemp->ConsiderCatalyst Yes IncreaseTemp->ConsiderCatalyst AddCatalyst Add a Lewis acid (e.g., BF₃·OEt₂) to lower activation energy. ConsiderCatalyst->AddCatalyst No ConsiderMicrowave Consider using microwave irradiation. ConsiderCatalyst->ConsiderMicrowave Yes End Optimized Reaction AddCatalyst->End UseMicrowave Employ microwave heating to reduce reaction time and side products. ConsiderMicrowave->UseMicrowave No AnalyzeSideProducts Analyze side products (TLC, GC-MS). ConsiderMicrowave->AnalyzeSideProducts Yes UseMicrowave->End CheckRegioselectivity Is it a regioselectivity issue? AnalyzeSideProducts->CheckRegioselectivity ModifyConditions Modify conditions (solvent, catalyst) to favor desired product. CheckRegioselectivity->ModifyConditions Yes CheckDecomposition Is there evidence of decomposition (tar)? CheckRegioselectivity->CheckDecomposition No ModifyConditions->End LowerTempTime Lower temperature and/or reduce reaction time. CheckDecomposition->LowerTempTime Yes CheckDecomposition->End No LowerTempTime->End

References

Technical Support Center: Purification of 2,4-dichloro-1-(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2,4-dichloro-1-(2-propynyloxy)benzene using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not move from the origin (stuck on the column) The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
Compound elutes too quickly (in the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[1] Check the first few fractions, as your compound may have eluted undetected.[1]
Poor separation of the desired compound from impurities - The chosen solvent system has poor selectivity for the compounds.- The column was overloaded with the crude sample.- The flow rate is too fast or too slow.[2]- Develop a new solvent system using Thin Layer Chromatography (TLC). Try different solvent combinations (e.g., dichloromethane/hexane).[1]- Use a larger column or reduce the amount of sample loaded.- Optimize the flow rate. A rate that is too slow can cause band broadening due to diffusion, while a rate that is too fast prevents proper equilibration.[2]
Tailing of the compound band - The compound is interacting too strongly with the stationary phase (silica gel can be acidic).- The sample was loaded in a solvent that was too polar.- Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to deactivate the silica gel.- Dissolve and load the sample in the mobile phase or a minimally polar solvent. If solubility is an issue, consider the dry loading method.[2][3]
Cracks or channels forming in the stationary phase - The column has run dry at some point.- The heat generated from wetting the silica gel with solvent caused cracks upon cooling.- Always keep the solvent level above the top of the stationary phase.[2]- Allow the packed column to cool and equilibrate to room temperature before loading the sample.
No compound is recovered from the column - The compound may have decomposed on the silica gel.[1]- The fractions collected are too dilute to detect the compound.- Test the stability of your compound on a silica TLC plate before running the column.[1] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[1][3]- Combine and concentrate the fractions you expect to contain your compound and re-analyze by TLC.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: For chlorinated aromatic compounds like this, silica gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase due to its effectiveness in separating compounds of moderate polarity. If your compound shows instability, neutral alumina can be used as an alternative.[1]

Q2: Which mobile phase (eluent) should I use for the column? A2: A mixture of a non-polar solvent and a polar solvent is typically used. A good starting point is a system of hexane (or petroleum ether) and ethyl acetate. The optimal ratio must be determined experimentally using Thin Layer Chromatography (TLC) beforehand. Other systems, such as dichloromethane/hexane, can also be effective.[3]

Q3: How do I determine the best solvent system before running the column? A3: Thin Layer Chromatography (TLC) is an essential preliminary step. Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal solvent system will provide good separation between your product and impurities, with the Rf value of this compound falling between 0.2 and 0.4.

Q4: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column? A4: If your compound is not soluble in the eluent, you should use the "dry loading" method.[2][3] Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]

Q5: The separation is still poor even after optimizing the solvent system. What else can I try? A5: If you are having difficulty with a challenging separation, consider using a gradient elution.[3] Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase (by increasing the percentage of the polar solvent) to elute your target compound. This can often improve resolution for closely eluting spots.

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of sample.

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin (0.5 cm) layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[4]

  • Once the silica has settled, add another thin layer of sand to the top to prevent disruption of the silica bed.[4]

  • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

2. Sample Loading (Wet Loading):

  • Dissolve the crude this compound in a minimal amount of the mobile phase.[2]

  • Using a pipette, carefully add the sample solution to the top of the silica gel.[2]

  • Allow the sample to absorb completely into the silica bed.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Open the stopcock and begin collecting fractions in test tubes. Maintain a constant level of solvent above the silica gel.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If using a gradient elution, gradually increase the proportion of the polar solvent as the column runs.[3]

4. Isolation of Product:

  • Identify the fractions containing the pure desired product using TLC.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G Experimental Workflow for Column Chromatography Purification cluster_prep Preparation cluster_load Loading cluster_run Elution cluster_analysis Analysis & Isolation prep_column 1. Prepare Column (Cotton, Sand, Silica Slurry) pack_column 2. Pack Column & Equilibrate prep_column->pack_column dissolve_sample 3. Dissolve Crude Sample load_sample 4. Load Sample onto Column dissolve_sample->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Analyze Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evaporate 9. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for column chromatography purification.

G Troubleshooting Logic for Poor Separation start Poor Separation Observed check_rf Is Rf of product in the 0.2-0.4 range? start->check_rf check_overload Was the column overloaded? check_rf->check_overload rf_ok adjust_solvent Solution: Adjust solvent polarity. Retest with TLC. check_rf->adjust_solvent rf_no rf_ok Yes rerun_less Solution: Rerun with less sample check_overload->rerun_less overload_yes check_flow Is flow rate optimal? check_overload->check_flow overload_no overload_yes Yes overload_no No adjust_flow Solution: Adjust flow rate check_flow->adjust_flow flow_no consider_gradient Consider gradient elution or different solvent system check_flow->consider_gradient flow_yes flow_no No rf_no No flow_yes Yes

Caption: A logical diagram for troubleshooting poor separation.

References

Identification of byproducts in the synthesis of aryl propargyl ethers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aryl propargyl ethers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Question: I am observing a low yield of my desired aryl propargyl ether. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of aryl propargyl ethers, typically performed via a Williamson ether synthesis, can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to a low reaction rate.

    • Solution: Consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonates the phenol.[1] Ensure the base is fresh and handled under anhydrous conditions, as it can react with moisture.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: The reaction may require heating to proceed at a reasonable rate. A typical temperature range is 50-100 °C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time.[2]

  • Poor Solubility of Reactants: If the phenoxide salt precipitates from the reaction mixture, its ability to react with the propargyl halide will be significantly reduced.

    • Solution: Use a polar apathetic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) to effectively dissolve both the phenoxide salt and the propargyl halide.[2]

  • Side Reactions: The most common competing reactions are elimination of the propargyl halide and C-alkylation of the phenoxide.[2]

    • Solution: To minimize elimination, use a primary propargyl halide (e.g., propargyl bromide or chloride). To reduce C-alkylation, favor polar aprotic solvents over protic ones.[2]

Question: My GC-MS analysis shows multiple peaks besides my product. What are these byproducts and how can I identify them?

Answer: The presence of multiple peaks in your GC-MS chromatogram indicates the formation of byproducts. The most common byproducts in aryl propargyl ether synthesis are:

  • C-Alkylated Phenols: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen atom (O-alkylation) to form the desired ether, or through the aromatic ring (C-alkylation) to form ortho- or para-propargyl phenols.[2]

    • Identification by GC-MS: C-alkylated products will have the same molecular weight and molecular ion (M+) as the desired O-alkylated product in the mass spectrum. However, their fragmentation patterns will differ. Look for characteristic fragments of phenols, such as a prominent M-1 peak (loss of H) or fragments corresponding to the loss of CO or CHO.[3] Their retention times in the GC will also be different from the aryl propargyl ether.

  • Elimination Products: The base can induce the elimination of HBr or HCl from the propargyl halide, leading to the formation of allene or propyne. These are volatile and may not be easily detected depending on your workup and GC-MS conditions.

  • Unreacted Starting Materials: Residual phenol and propargyl halide may be present if the reaction has not gone to completion.

    • Identification by GC-MS: These will have lower retention times and distinct mass spectra corresponding to their individual molecular weights. The mass spectrum of phenol, for instance, will show a molecular ion at m/z 94 and a base peak at m/z 65.[3]

  • Products of Claisen Rearrangement: If the reaction is carried out at high temperatures, the initially formed aryl propargyl ether can undergo a[4][4]-sigmatropic rearrangement (Claisen rearrangement) to form an ortho-allenyl cyclohexadienone intermediate, which can then lead to the formation of benzopyrans or other cyclic compounds.[2][4]

    • Identification by GC-MS: These rearranged products will have the same molecular weight as the starting ether but will exhibit different fragmentation patterns and retention times.

To confirm the identity of these byproducts, it is recommended to synthesize authentic samples of the expected byproducts (e.g., by forcing C-alkylation under specific conditions) and compare their GC-MS data.

Question: I am struggling with the purification of my aryl propargyl ether from the byproducts. What are the recommended methods?

Answer: The purification strategy will depend on the nature of the byproducts.

  • Removal of Unreacted Phenol: Unreacted phenol can be easily removed by washing the organic extract with an aqueous base solution, such as 1M NaOH. The phenol will be deprotonated to the water-soluble phenoxide and move to the aqueous layer.

  • Separation of O- and C-Alkylated Isomers: These isomers often have different polarities. Column chromatography on silica gel is typically the most effective method for their separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.

  • Removal of Other Byproducts: If other byproducts are present in significant amounts, column chromatography is generally the best approach for obtaining a pure product.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of aryl propargyl ethers?

A1: The synthesis of aryl propargyl ethers is most commonly achieved through the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5] In the first step, a base is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the propargyl halide, displacing the halide leaving group and forming the ether linkage.

Q2: Which base is best for the deprotonation of the phenol?

A2: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases that ensure complete and irreversible deprotonation are often preferred to maximize the yield. Sodium hydride (NaH) and potassium hydride (KH) are excellent choices for this purpose.[1]

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the best choices.[2] These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and thus more nucleophilic for the SN2 attack. Protic solvents, like ethanol, can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and can also favor C-alkylation.[2]

Q4: Can I use propargyl tosylate or mesylate instead of a propargyl halide?

A4: Yes, propargyl sulfonates, such as tosylates and mesylates, are excellent electrophiles for the Williamson ether synthesis.[5] They have very good leaving groups (tosylate and mesylate anions are highly stabilized by resonance), which can lead to faster reaction rates compared to halides.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting phenol and propargyl halide on a TLC plate. The formation of the product will be indicated by the appearance of a new spot with a different Rf value. GC-MS can also be used to monitor the disappearance of starting materials and the appearance of the product and byproducts over time.[2]

Quantitative Data

The ratio of O-alkylation to C-alkylation is highly dependent on the reaction conditions. The following table provides a general overview of how different parameters can influence the product distribution.

ParameterConditionPredominant ProductByproduct(s)Rationale
Solvent Polar Aprotic (e.g., DMF, DMSO)O-Alkylated EtherMinor C-alkylationSolvates the cation, enhancing the nucleophilicity of the oxygen anion.
Protic (e.g., Ethanol)Mixture of O- and C-alkylated productsSignificant C-alkylationSolvates the oxygen anion, making the ring carbons more competitive nucleophiles.
Base Strong, Non-nucleophilic (e.g., NaH)O-Alkylated EtherEnsures complete formation of the phenoxide.
Temperature Moderate (50-80 °C)O-Alkylated EtherMinor elimination and C-alkylationFavors the SN2 reaction.
High (>100 °C)O-Alkylated Ether and/or Rearrangement ProductsIncreased elimination, C-alkylation, and Claisen rearrangement products.Higher temperatures can promote side reactions and subsequent rearrangements of the product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Propargyl Ethers
  • Reaction Setup: To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Phenoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 eq.) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.

  • Work-up: Upon completion, quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: GC-MS Analysis of the Reaction Mixture
  • Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the aliquot in a vial containing an internal standard (e.g., dodecane or tetradecane) dissolved in a suitable solvent (e.g., ethyl acetate).[2] Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions (General):

    • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the components.

    • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the components by comparing their retention times and mass spectra with those of authentic standards or by interpreting their fragmentation patterns. Quantify the relative amounts of product and byproducts by integrating the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring & Work-up cluster_analysis Purification & Analysis start Phenol + Base in DMF phenoxide Phenoxide Formation start->phenoxide Stir at RT alkylation Addition of Propargyl Bromide phenoxide->alkylation reaction Reaction at RT or with heating alkylation->reaction tlc_gcms TLC / GC-MS Analysis reaction->tlc_gcms quench Quench with Water reaction->quench extract Extraction with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Aryl Propargyl Ether chromatography->product

Caption: Experimental workflow for the synthesis and purification of aryl propargyl ethers.

reaction_pathways cluster_reactants Reactants cluster_products Potential Products phenol Phenoxide o_alkylation Aryl Propargyl Ether (Desired Product) phenol->o_alkylation O-Alkylation (SN2) c_alkylation C-Alkylated Phenol (Byproduct) phenol->c_alkylation C-Alkylation propargyl_halide Propargyl Halide elimination Allene/Propyne (Byproduct) propargyl_halide->elimination Elimination rearrangement Claisen Rearrangement Products (e.g., Benzopyran) o_alkylation->rearrangement High Temperature

Caption: Reaction pathways in the synthesis of aryl propargyl ethers, showing the desired product and common byproducts.

References

Preventing elimination side reactions in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and minimize elimination side reactions during Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of elimination side reactions in the Williamson ether synthesis?

A1: The most common side reaction in the Williamson ether synthesis is the E2 (elimination) reaction, which competes with the desired SN2 (substitution) reaction.[1][2] This occurs because the alkoxide, in addition to being a nucleophile, is also a strong base.[2][3][4] It can abstract a proton from a carbon atom adjacent to the leaving group, leading to the formation of an alkene byproduct instead of the desired ether.[2]

Q2: Which substrates are most likely to lead to elimination byproducts?

A2: The structure of the alkylating agent is a critical factor.[5] Tertiary alkyl halides will almost exclusively yield the elimination product.[6] Secondary alkyl halides will result in a mixture of both the ether and the alkene.[6] To favor the ether, the alkylating agent should ideally be a primary alkyl halide.[3][5][6] Sterically hindered primary or secondary alkyl halides are also prone to E2 elimination.[3][7]

Q3: How does the choice of alkoxide affect the reaction outcome?

A3: While the Williamson ether synthesis is more tolerant of steric hindrance on the alkoxide than on the alkyl halide, bulky alkoxides can increase the likelihood of elimination.[4][8] Tertiary alkoxides, for instance, are more likely to act as a base and promote elimination due to steric hindrance.[5] However, a tertiary alkoxide can be successfully used if it is paired with a primary alkyl halide.[4]

Q4: What is the role of temperature in controlling the substitution vs. elimination pathways?

A4: Higher reaction temperatures generally favor the E2 elimination reaction over the SN2 substitution.[2][9] To minimize the formation of alkene byproducts, it is advisable to conduct the reaction at a lower temperature.[1] A typical temperature range for the Williamson ether synthesis is between 50 and 100 °C.[3][5]

Q5: Which solvents are recommended to minimize elimination?

A5: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred.[1][5][7] These solvents solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion to participate in the SN2 reaction, which can help to minimize elimination side reactions.[2] Protic solvents can slow down the reaction rate by solvating the nucleophile.[5]

Q6: What are the best bases to use for generating the alkoxide to avoid elimination?

A6: To ensure the complete and irreversible deprotonation of the alcohol to form the alkoxide, strong, non-nucleophilic bases are recommended.[1][4] Sodium hydride (NaH) and potassium hydride (KH) are popular choices for this purpose.[6][7] Using a strong base ensures a high concentration of the alkoxide, which can help favor the desired SN2 reaction.

Troubleshooting Guides

Problem: Low yield of the desired ether and a significant amount of an alkene byproduct is observed.

This is a classic sign that the E2 elimination reaction is outcompeting the desired SN2 substitution.

Troubleshooting Workflow:

G Troubleshooting Low Ether Yield Due to Elimination start Low Ether Yield, High Alkene Byproduct check_alkyl_halide 1. Analyze Alkyl Halide Structure start->check_alkyl_halide is_primary Is it a primary alkyl halide? check_alkyl_halide->is_primary redesign_synthesis Redesign Synthesis: Use the alternative route with a primary alkyl halide. is_primary->redesign_synthesis No (Secondary/Tertiary) check_temperature 2. Evaluate Reaction Temperature is_primary->check_temperature Yes redesign_synthesis->check_temperature is_low_temp Is the temperature as low as feasible? check_temperature->is_low_temp lower_temp Lower the reaction temperature. is_low_temp->lower_temp No check_base 3. Assess the Base is_low_temp->check_base Yes lower_temp->check_base is_strong_non_nucleophilic Is a strong, non-nucleophilic base (e.g., NaH) being used? check_base->is_strong_non_nucleophilic change_base Switch to a stronger, less-hindered base like NaH or KH. is_strong_non_nucleophilic->change_base No check_solvent 4. Examine the Solvent is_strong_non_nucleophilic->check_solvent Yes change_base->check_solvent is_polar_aprotic Is a polar aprotic solvent (e.g., DMF, DMSO) being used? check_solvent->is_polar_aprotic change_solvent Change to a polar aprotic solvent. is_polar_aprotic->change_solvent No end Improved Ether Yield is_polar_aprotic->end Yes change_solvent->end

Caption: Troubleshooting workflow for low ether yield due to elimination.

Data Presentation

Table 1: Influence of Alkyl Halide Structure on Reaction Pathway

The structure of the alkyl halide has a profound impact on the ratio of substitution (SN2) to elimination (E2) products. While exact yields are highly dependent on specific substrates and reaction conditions, the following table summarizes the general trend.

Alkyl Halide StructurePredominant Reaction PathwayTypical Ether YieldLikelihood of Alkene Formation
Primary (1°)SN2HighLow
Secondary (2°)SN2 and E2Low to ModerateHigh
Tertiary (3°)E2Very Low to NoneVery High (often the only product)

Data compiled from qualitative descriptions in multiple sources.[2][6][10]

Table 2: General Recommendations for Minimizing Elimination

ParameterRecommendationRationale
Alkyl Halide Use a primary alkyl halide.Minimizes steric hindrance, favoring SN2 over E2.[2][6]
Alkoxide Use the less sterically hindered alkoxide if synthesizing an unsymmetrical ether.Bulky alkoxides are more basic and can increase elimination.[5][8]
Base Use a strong, non-nucleophilic base (e.g., NaH, KH).Ensures complete formation of the alkoxide without competing nucleophilic attack.[1][6][7]
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).Enhances the nucleophilicity of the alkoxide.[1][5][7]
Temperature Maintain the lowest feasible temperature for the reaction to proceed.Lower temperatures generally favor the SN2 reaction over E2.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with Minimized Elimination

This protocol outlines a general method for the synthesis of an ether from an alcohol and a primary alkyl halide, designed to minimize the formation of elimination byproducts.

Materials:

  • Alcohol

  • Primary alkyl halide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Anhydrous diethyl ether (for workup)

  • Saturated aqueous ammonium chloride (for quenching)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Alkoxide Formation: a. Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol to a flame-dried round-bottom flask equipped with a magnetic stir bar. b. Dissolve the alcohol in the anhydrous polar aprotic solvent. c. Cool the solution to 0 °C in an ice bath. d. Carefully add the sodium hydride portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved). e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Synthesis: a. Cool the freshly prepared alkoxide solution back to 0 °C. b. Add the primary alkyl halide dropwise to the solution. c. Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 50 °C) if necessary, but lower temperatures are preferable to minimize elimination.[3][5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether. c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography or distillation to isolate the desired ether.

Logical Relationship Diagram: Reactant Choice for Asymmetrical Ethers

When synthesizing an asymmetrical ether, there are two possible combinations of an alkoxide and an alkyl halide. The following diagram illustrates the decision-making process to select the optimal pairing to minimize elimination.

G Reactant Selection for Asymmetrical Ethers start Target Asymmetrical Ether: R-O-R' option_a Option A: Alkoxide: R-O⁻ Alkyl Halide: R'-X start->option_a option_b Option B: Alkoxide: R'-O⁻ Alkyl Halide: R-X start->option_b evaluate_a Evaluate R' group in R'-X option_a->evaluate_a evaluate_b Evaluate R group in R-X option_b->evaluate_b result_a_good Favored Pathway: High Ether Yield evaluate_a->result_a_good Primary result_a_bad Disfavored Pathway: High Alkene Yield evaluate_a->result_a_bad Secondary/Tertiary result_b_good Favored Pathway: High Ether Yield evaluate_b->result_b_good Primary result_b_bad Disfavored Pathway: High Alkene Yield evaluate_b->result_b_bad Secondary/Tertiary

Caption: Decision-making for reactant selection in asymmetrical ether synthesis.

References

Technical Support Center: Optimizing the Claisen Rearrangement of Dichloro-Substituted Aryl Propargyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Claisen rearrangement of dichloro-substituted aryl propargyl ethers. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Claisen rearrangement of a dichlorophenyl propargyl ether is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Claisen rearrangement of dichloro-substituted aryl propargyl ethers can often be attributed to several factors:

  • Insufficient Reaction Temperature: The classic Claisen rearrangement is a thermal process that often requires high temperatures to overcome the activation energy. The presence of electron-withdrawing chloro-substituents can further increase this energy requirement.

  • Sub-optimal Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

  • Solvent Choice: The solvent plays a critical role in reaching the necessary reaction temperature and can also influence the reaction pathway. High-boiling point solvents are typically required for thermal rearrangements.

  • Formation of Side Products: Dichloro-substituted aryl propargyl ethers can undergo alternative reaction pathways, leading to the formation of undesired side products and thus reducing the yield of the target chromene.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the dichlorophenyl propargyl ether is of high purity before starting the reaction.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The Claisen rearrangement of unsymmetrically substituted dichlorophenyl propargyl ethers (e.g., 2,4-dichlorophenyl propargyl ether) can lead to a mixture of regioisomeric chromenes. For instance, the rearrangement of 3-chlorophenyl propargyl ether has been reported to yield a mixture of 5-chloro- and 7-chlorobenzopyran. The electronic and steric effects of the chloro substituents direct the rearrangement to the available ortho positions.

Furthermore, depending on the reaction conditions and the substitution pattern, other side products such as benzofurans can also be formed. To minimize the formation of side products, consider the following:

  • Catalyst Selection: The use of a Lewis acid catalyst can enhance the regioselectivity of the reaction.

  • Temperature Optimization: Carefully controlling the reaction temperature can favor the formation of the desired product.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different high-boiling point solvents may improve the selectivity.

Q3: Can I run the Claisen rearrangement of my dichloro-substituted substrate at a lower temperature to avoid decomposition?

A3: Yes, there are several strategies to promote the Claisen rearrangement at lower temperatures:

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, AlCl₃, or ZnCl₂, can significantly accelerate the reaction, allowing it to proceed at lower temperatures.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and can often lead to cleaner reactions with higher yields, even at lower bulk temperatures.

  • Gold(I) Catalysis: For propargyl ethers, gold(I) catalysts have been shown to be effective in promoting the rearrangement under mild conditions.

Q4: What is the expected product of the Claisen rearrangement of 2,4-dichlorophenyl propargyl ether?

A4: The thermal rearrangement of 2,4-dichlorophenyl propargyl ether is expected to undergo a-sigmatropic shift to the unsubstituted ortho position (C6), followed by an intramolecular hydroalkoxylation to yield 6,8-dichloro-2H-chromene . The synthesis of 6,8-dichloro-2H-chromene derivatives is a known transformation, confirming the viability of this reaction pathway.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Reaction time is too short. 3. Inappropriate solvent.1. Gradually increase the reaction temperature. For thermal rearrangements, high-boiling solvents like N,N-diethylaniline (b.p. 215 °C) or decalin (b.p. ~190 °C) are often necessary. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. 3. Switch to a higher-boiling point solvent. 4. Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂) to lower the activation energy. 5. Employ microwave irradiation to potentially accelerate the reaction.
Formation of Multiple Products (Low Regioselectivity) 1. Rearrangement to multiple available ortho positions on an unsymmetrically substituted ring. 2. Competing reaction pathways (e.g., formation of benzofurans).1. Use a Lewis acid catalyst to potentially improve regioselectivity. 2. Carefully optimize the reaction temperature and solvent. 3. If possible, modify the substitution pattern of the starting material to block one of the ortho positions.
Product Decomposition 1. Reaction temperature is too high. 2. Extended reaction time.1. Lower the reaction temperature and use a Lewis acid catalyst or microwave assistance to facilitate the reaction under milder conditions. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
Formation of Tar/Polymeric Material 1. Excessively high temperatures. 2. Presence of impurities in the starting material or solvent.1. Reduce the reaction temperature. 2. Purify the starting ether and use dry, high-purity solvents. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Reaction Conditions for the Claisen Rearrangement of Substituted Aryl Propargyl Ethers

SubstrateConditionsSolventProduct(s)Yield (%)Reference
3-Chlorophenyl propargyl etherReflux, under N₂N,N-Diethylaniline5-Chloro- and 7-chloro-2H-benzopyranMixture
3-Bromophenyl propargyl etherReflux, under N₂N,N-Diethylaniline5-Bromo- and 7-bromo-2H-benzopyranMixture
3-Nitrophenyl propargyl etherReflux, 10 hN,N-DiethylanilineMixture of 2-methylbenzofurans and 2H-benzopyransMixture
Aryl propargyl ethers (general)Reflux, 1.5 h, PEG-200Poly(ethylene glycol)2H-Benzopyrans or 2-methylbenzofurans-
Allyl aryl ethers (general)Microwave, ZnCl₂ or BF₃·OEt₂Xylene2-AllylphenolsHigh

Note: The yields for dichloro-substituted substrates may vary and require optimization.

Experimental Protocols

Protocol 1: General Procedure for Thermal Claisen Rearrangement

This protocol is a general guideline for the thermal Claisen rearrangement of a dichloro-substituted aryl propargyl ether and may require optimization.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the dichloro-substituted aryl propargyl ether (1.0 eq).

  • Solvent Addition: Add a high-boiling point solvent such as N,N-diethylaniline or decalin (sufficient to ensure good stirring).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl (to remove N,N-diethylaniline if used), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement

This protocol provides a general method for a Lewis acid-catalyzed rearrangement, which can often be performed at lower temperatures than the purely thermal method.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the dichloro-substituted aryl propargyl ether (1.0 eq) and a dry, aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cooling: Cool the solution to 0 °C or the desired reaction temperature.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.0-1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction to stir at the chosen temperature, monitoring its progress by TLC or GC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by column chromatography.

Protocol 3: General Procedure for Microwave-Assisted Claisen Rearrangement

This is a general guideline for a microwave-assisted reaction. Specific parameters will depend on the microwave reactor used.

  • Preparation: In a microwave-safe reaction vessel, combine the dichloro-substituted aryl propargyl ether (1.0 eq), a suitable high-boiling solvent (e.g., o-xylene or N,N-dimethylformamide), and a stir bar. A Lewis acid catalyst can also be added if desired.

  • Sealing: Securely seal the vessel with a cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature for a specified time. It is advisable to start with a lower temperature and shorter time and optimize from there.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature before opening.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 or 2, depending on the solvent and any catalyst used.

Visualizations

Troubleshooting_Workflow start Low Yield of Dichloro-substituted Chromene check_temp Is Reaction Temperature Sufficiently High? start->check_temp check_time Is Reaction Time Optimal? check_temp->check_time Yes increase_temp Increase Temperature or Switch to Higher Boiling Solvent check_temp->increase_temp No check_solvent Is the Solvent Appropriate? check_time->check_solvent Yes optimize_time Monitor by TLC/GC to Optimize Time check_time->optimize_time No check_side_products Are Side Products Observed? check_solvent->check_side_products Yes change_solvent Use High-Boiling Aprotic Solvent (e.g., N,N-diethylaniline) check_solvent->change_solvent No address_side_products Address Side Product Formation check_side_products->address_side_products Yes success Improved Yield check_side_products->success No increase_temp->success optimize_time->success change_solvent->success use_catalyst Use Lewis Acid Catalyst (e.g., BF3.OEt2) address_side_products->use_catalyst Consider Catalysis use_microwave Employ Microwave Irradiation address_side_products->use_microwave Consider Microwave optimize_conditions Optimize Catalyst/Solvent/Temperature use_catalyst->optimize_conditions use_microwave->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for low yield in Claisen rearrangement.

Reaction_Pathway start Dichloro-substituted Aryl Propargyl Ether rearrangement [3,3]-Sigmatropic Rearrangement start->rearrangement intermediate Allenic Cyclohexadienone Intermediate rearrangement->intermediate side_product Regioisomeric Chromenes or Other Side Products rearrangement->side_product Alternative Pathways tautomerization Tautomerization intermediate->tautomerization allenyl_phenol Ortho-Allenyl Phenol tautomerization->allenyl_phenol cyclization Intramolecular Hydroalkoxylation allenyl_phenol->cyclization product Dichloro-substituted 2H-Chromene cyclization->product

Caption: Reaction pathway for the Claisen rearrangement of aryl propargyl ethers.

Condition_Selection start Goal: Improve Yield of Claisen Rearrangement thermal_sensitivity Is the Substrate Thermally Sensitive? start->thermal_sensitivity thermal_method High-Temperature Thermal Rearrangement thermal_sensitivity->thermal_method No mild_methods Consider Milder Conditions thermal_sensitivity->mild_methods Yes lewis_acid Lewis Acid Catalysis mild_methods->lewis_acid Option 1 microwave Microwave-Assisted Synthesis mild_methods->microwave Option 2 gold_catalysis Gold(I) Catalysis mild_methods->gold_catalysis Option 3

Caption: Decision tree for selecting reaction conditions.

Technical Support Center: Catalyst Selection for Alkyne Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the alkyne group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on catalyst selection and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in catalyst-mediated alkyne functionalization?

A1: Researchers often face challenges such as low reaction yields, lack of selectivity (e.g., over-hydrogenation of alkynes to alkanes), and catalyst deactivation.[1] Side reactions are also a significant issue, including the oxidative homocoupling of terminal alkynes (Glaser coupling), particularly in copper-catalyzed reactions.[2][3] In reactions involving biomolecules, non-specific binding of probes and catalyst-mediated damage to proteins can lead to high background signals and unreliable results.[2][4]

Q2: How do I choose the right catalyst for my alkyne functionalization reaction?

A2: The choice of catalyst depends on the specific transformation you aim to achieve. For instance, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a common "click chemistry" reaction, a copper(I) source is essential.[2] For Sonogashira couplings, palladium catalysts, often in conjunction with a copper co-catalyst, are standard.[3][5] For selective semi-hydrogenation of alkynes to alkenes, poisoned catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) are traditionally used to prevent over-reduction to the alkane.[1][6] Modern approaches also utilize bimetallic nanoparticles, such as PdAu, to enhance selectivity.[7][8]

Q3: What are the key parameters to optimize for a successful reaction?

A3: Key parameters for optimization include reagent purity and stoichiometry, solvent choice, reaction temperature, and the use of appropriate ligands.[9] For instance, in CuAAC, maintaining a reducing environment is crucial to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[9] This is often achieved by using an excess of a reducing agent like sodium ascorbate and by degassing solutions to remove oxygen.[2] In Sonogashira reactions, particularly with sterically hindered substrates, higher temperatures and careful selection of the solvent and base are often necessary.[3][10]

Troubleshooting Guides

Guide 1: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

This guide addresses common issues encountered during CuAAC click chemistry experiments.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper(I) catalyst due to oxidation.Ensure a reducing environment by using a fresh solution of sodium ascorbate and degassing all buffers and solutions.[2][9]
Incorrect stoichiometry of alkyne and azide.While a 1:1 ratio is a good starting point, an excess of one reagent may be necessary to drive the reaction to completion.[9]
Incompatible reaction buffer.Avoid Tris-based buffers as the amine groups can chelate copper. PBS or HEPES buffers are generally preferred.[2]
High Background Signal in Bioconjugation Non-specific binding of the azide or alkyne probe.Decrease the concentration of the fluorescent probe and increase the number and duration of washing steps. Adding a blocking agent like BSA can also help.[2][4]
Copper-mediated side reactions or protein damage.Use a copper-stabilizing ligand, such as THPTA, to mitigate the generation of reactive oxygen species and protect biomolecules.[2][4]
Multiple Unexpected Products Oxidative homocoupling of the alkyne (Glaser coupling).Maintain a reducing environment and ensure the removal of oxygen.[2]
Reaction with thiols (e.g., in proteins).If working with protein samples, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[2]
Guide 2: Troubleshooting Sonogashira Coupling Reactions

This guide focuses on challenges specific to the Sonogashira coupling of terminal alkynes with aryl or vinyl halides.

Problem Potential Cause Recommended Solution
Low or No Product Yield Steric hindrance, especially with ortho-substituted aryl halides.Increase the reaction temperature; a pressure tube may be necessary. Higher catalyst loadings may also be required.[3][10]
Ineffective catalyst activation.Oxidative addition can be the rate-limiting step. Consider using a more active palladium catalyst or a different ligand.[10]
Prevalent Side Reactions Homocoupling of the terminal alkyne (Glaser coupling).This is a common issue when using a copper(I) co-catalyst. Minimize this by running the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be explored.[3][5]
Reaction Stalls or is Sluggish Poor choice of solvent or base.Strongly coordinating solvents like DMF can sometimes inhibit the reaction. Consider screening solvents like THF, dioxane, or toluene in combination with a suitable amine base like triethylamine or diisopropylamine.[10][11]
Guide 3: Troubleshooting Alkyne Hydrogenation

This guide provides solutions for achieving selective semi-hydrogenation of alkynes to alkenes.

Problem Potential Cause Recommended Solution
Over-hydrogenation to Alkane Catalyst is too active.Use a "poisoned" or partially deactivated catalyst, such as Lindlar's catalyst, to increase selectivity for the alkene.[1][6]
Alkene product readsorbs and is further hydrogenated.Alkynes generally adsorb more strongly to the catalyst surface than alkenes, which helps with selectivity. However, once the alkyne is consumed, the alkene can be hydrogenated. Careful monitoring of the reaction progress is key.[12]
Low Catalyst Activity or Deactivation Catalyst poisoning by impurities in the starting materials or solvent.Ensure high purity of all reagents and solvents.
Sintering of nanoparticle catalysts at high temperatures.Employ catalysts supported on materials that prevent agglomeration, such as raspberry colloid-templated silica.[7][8]
Poor Stereoselectivity (E/Z mixture) Isomerization of the desired alkene product.The choice of catalyst and reaction conditions can influence stereoselectivity. For example, Lindlar's catalyst typically yields cis-alkenes.[6] Some nickel and palladium-based systems can be tuned to favor either E or Z isomers by adjusting ligands and additives.[13]

Quantitative Data Summary

ParameterCuAAC (Click Chemistry)Sonogashira CouplingAlkyne Hydrogenation (PdAu Catalyst)
Catalyst Loading Copper Sulfate: 50 µM - 1 mMPd Catalyst: 5-10 mol%Pd content in alloy: 2-9%
Ligand/Additive Ratio Ligand to Copper: at least 5:1CuI Co-catalyst: 10-20 mol%N/A
Reagent Concentration Azide Reporter: 10 µM - 1 mM (2- to 10-fold excess over alkyne)Base (e.g., Et3N): 3-6 equivalentsN/A
Selectivity N/AN/A>90% for alkene at 80% conversion (Pd0.04Au0.96)[8]
Activation Energy N/AN/A~38 kJ/mol for 1-hexene production (Pd0.04Au0.96)[7][8]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Stock Solutions :

    • Copper(II) Sulfate (CuSO₄): 10 mM in deionized water.

    • Copper-stabilizing Ligand (e.g., THPTA): 50 mM in deionized water.

    • Azide Probe: 10 mM in a suitable solvent (e.g., DMSO or water).

    • Alkyne-modified Substrate: 1 mM in an appropriate buffer (e.g., PBS or HEPES).

    • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh for each experiment).[2]

  • Reaction Setup :

    • In a microcentrifuge tube, combine the alkyne-modified substrate and the azide probe at the desired final concentrations.

    • Add the copper-stabilizing ligand to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]

  • Incubation :

    • Incubate the reaction at room temperature for 1-2 hours. Gentle agitation can be applied.

  • Quenching and Purification :

    • If necessary, the reaction can be stopped by adding a copper chelator such as EDTA.

    • Purify the product using a suitable method (e.g., dialysis, size exclusion chromatography, or precipitation) to remove excess reagents and the copper catalyst.[2]

Protocol 2: Troubleshooting Workflow for High Background in Bioconjugation

This protocol outlines a logical sequence for identifying the source of high background noise in fluorescence-based alkyne functionalization experiments.

G Start High Background Signal Observed Control2 No Alkyne Probe Control Start->Control2 Control1 No Azide Reporter Control Control3 No Copper Catalyst Control (for CuAAC) Control1->Control3 No Result2 High Signal Persists? (Source: Non-specific binding of azide reporter) Control1->Result2 Yes Control2->Control1 No Result1 High Signal Persists? (Source: Autofluorescence or non-specific alkyne probe binding) Control2->Result1 Yes Result3 Background Reduced? (Source: Copper-mediated side reactions) Control3->Result3 Yes Solution1 Optimize Blocking Steps and Washing Conditions. Decrease Alkyne Probe Concentration. Result1->Solution1 Solution2 Decrease Azide Reporter Concentration. Increase Washing Steps. Result2->Solution2 Solution3 Use Copper-Stabilizing Ligand. Ensure Degassing and Fresh Reducing Agent. Result3->Solution3

Caption: A logical workflow for troubleshooting high background noise.[4]

Signaling Pathways and Workflows

Catalytic Cycle of a CuAAC Reaction

This diagram illustrates the key steps in the copper(I)-catalyzed cycloaddition of an azide and an alkyne to form a triazole product.

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle cluster_redox Redox Maintenance Cu_I Cu(I) Copper_Acetylide Copper(I) Acetylide Cu_I->Copper_Acetylide + Alkyne Cu_II Cu(II) (Inactive) Cu_I->Cu_II Oxidation Alkyne Terminal Alkyne (R-C≡CH) Metallacycle Six-Membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide (R'-N3) Product Triazole Product Metallacycle->Product Ring Contraction & Reductive Elimination Product->Cu_I Releases Cu(I) Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Reduction Click_Troubleshooting cluster_checks Initial Troubleshooting Steps Start Failed or Low-Yield Click Reaction Check_Catalyst 1. Verify Catalyst Activity - Is reducing agent present? - Are solutions degassed? Start->Check_Catalyst Check_Reagents 2. Verify Reagent Quality & Stoichiometry - Check purity of azide/alkyne. - Confirm correct molar ratios. Check_Catalyst->Check_Reagents Check_Substrate 3. Assess Oligonucleotide Substrate - Consider steric hindrance. - Is the reactive group accessible? Check_Reagents->Check_Substrate Check_Conditions 4. Review Reaction Conditions - Is the buffer compatible? - Is the correct ligand used? Check_Substrate->Check_Conditions Outcome Successful Conjugation Check_Conditions->Outcome

References

Validation & Comparative

Unambiguous Structure Confirmation of 2,4-dichloro-1-(2-propynyloxy)benzene via 1H and 13C NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous elucidation of molecular structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 2,4-dichloro-1-(2-propynyloxy)benzene against a structurally similar alternative, 2,4-dichloro-1-allyloxybenzene. The presented data, obtained through validated prediction methodologies, serves to highlight the key spectral differences that enable definitive structure confirmation.

Comparative NMR Data Analysis

The structural nuances between this compound and its allyloxy counterpart are clearly delineated in their respective ¹H and ¹³C NMR spectra. The primary distinctions arise from the difference in the terminal group of the three-carbon chain attached to the dichlorophenoxy moiety: an alkyne in the target compound and an alkene in the alternative.

These predicted chemical shifts are summarized in the table below for a direct comparison.

Assignment This compound (Predicted) 2,4-dichloro-1-allyloxybenzene (Predicted)
¹H NMR (δ, ppm)
H-37.25 (d)7.36 (d)
H-57.18 (dd)7.18 (dd)
H-66.95 (d)6.89 (d)
-OCH₂-4.75 (d)4.59 (dt)
≡C-H2.55 (t)
=CH-6.06 (ddt)
=CH₂ (trans)5.45 (dq)
=CH₂ (cis)5.31 (dq)
¹³C NMR (δ, ppm)
C-1152.8153.2
C-2128.5128.8
C-3130.5130.3
C-4126.2126.0
C-5127.8127.6
C-6115.8115.5
-OCH₂-56.569.5
-C≡78.8
≡CH75.8
=CH-132.5
=CH₂118.2

The most telling differentiators in the ¹H NMR spectra are the signals corresponding to the terminal protons of the propynyloxy and allyloxy groups. The acetylenic proton (-C≡C-H) in this compound is expected to appear as a triplet around 2.55 ppm. In contrast, the vinylic protons of the allyl group in 2,4-dichloro-1-allyloxybenzene give rise to a more complex set of signals in the downfield region, typically between 5.3 and 6.1 ppm.

Similarly, the ¹³C NMR spectra exhibit distinct fingerprints. The propargyl group is characterized by two unique signals for the sp-hybridized carbons of the alkyne, appearing around 78.8 ppm (-C≡) and 75.8 ppm (≡CH). The allyl group, on the other hand, will show two signals for the sp²-hybridized carbons of the alkene, expected around 132.5 ppm (=CH-) and 118.2 ppm (=CH₂).

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for ensuring data quality and reproducibility.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition
  • Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon environment.

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • A larger number of scans is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • The solvent signal (e.g., CDCl₃ at δ ≈ 77.16 ppm) is commonly used as a reference.

Workflow for Structure Confirmation

The logical progression from sample synthesis to final structure confirmation using NMR spectroscopy is depicted in the following workflow diagram.

G Workflow for NMR-based Structure Confirmation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation & Comparison cluster_confirmation Structure Confirmation Synthesis Synthesize Target Compound (this compound) Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C ProcessSpectra Process NMR Data (Fourier Transform, Phasing, Baseline Correction) Acquire1H->ProcessSpectra Acquire13C->ProcessSpectra Analyze1H Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) ProcessSpectra->Analyze1H Analyze13C Analyze 13C Spectrum (Chemical Shift) ProcessSpectra->Analyze13C CompareData Compare Experimental Data with Predicted/Reference Data Analyze1H->CompareData Analyze13C->CompareData Confirmation Structure Confirmed CompareData->Confirmation

Caption: A flowchart illustrating the key stages from synthesis to definitive structure confirmation using NMR spectroscopy.

Comparative study of the Claisen rearrangement of different substituted aryl propargyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Guide to the Claisen Rearrangement of Substituted Aryl Propargyl Ethers

For researchers, scientists, and professionals in drug development, the Claisen rearrangement of aryl propargyl ethers represents a powerful tool for the synthesis of complex molecular architectures, particularly chromenes, benzofurans, and other valuable heterocyclic compounds. This guide provides a comparative analysis of this rearrangement, focusing on the influence of aryl ring substituents on reaction outcomes. The information is supported by experimental data and detailed protocols to aid in practical application.

Mechanism of the Aryl Propargyl Ether Claisen Rearrangement

The Claisen rearrangement of aryl propargyl ethers is a thermally induced pericyclic reaction, specifically a[1][1]-sigmatropic rearrangement. The reaction proceeds through a concerted mechanism involving a cyclic transition state. The initial rearrangement product is an allenyl cyclohexadienone intermediate. This intermediate is not stable and rapidly undergoes subsequent reactions to form the final products. Depending on the substitution pattern on the aryl ring, the allenyl intermediate can lead to the formation of benzopyrans (chromenes) or, in some cases, tricyclic compounds.[2][3] The overall transformation is driven by the formation of a stable aromatic system.

The general mechanistic pathway can be visualized as follows:

Claisen_Rearrangement cluster_start Starting Material cluster_ts Transition State cluster_intermediate Intermediate cluster_products Products start Aryl Propargyl Ether ts [3,3]-Sigmatropic Transition State start->ts Heat (Δ) intermediate o-Allenyl Cyclohexadienone ts->intermediate Rearrangement product1 Benzopyran intermediate->product1 Tautomerization & Electrocyclization product2 Tricyclo[3.2.1.0]octane Core (with ortho-substituent) intermediate->product2 Intramolecular Diels-Alder (if ortho-substituent is present)

Caption: General mechanism of the Claisen rearrangement of aryl propargyl ethers.

Influence of Substituents on Reactivity and Regioselectivity

Substituents on the aryl ring play a crucial role in determining both the rate of the rearrangement and the regioselectivity of the subsequent cyclization, leading to different products. Computational and experimental studies have shown that the electronic nature and position of the substituents can direct the reaction towards specific pathways.[2][4][5]

Comparative Data of Substituted Aryl Propargyl Ether Rearrangements

The following table summarizes the experimental outcomes for the Claisen rearrangement of various substituted aryl propargyl ethers.

Substituent (Position)Reaction ConditionsProduct(s)Yield (%)Reference
4-MethoxyN,N-diethylaniline, reflux, 15 h7-Methoxy-2H-chromene & 5-Methoxy-2H-chromene (46:54)Not specified[6]
3-MethylPoly(ethylene glycol)-200, 220°C, 3 h8-Methyl-2H-chromene & 6-Methyl-2H-chromeneNot specified[6]
3-MethoxyN,N-diethylaniline, reflux, 15 h8-Methoxy-2H-chromene & 6-Methoxy-2H-chromene (46:54)Not specified[6]
4-tert-ButylToluene, refluxBenzopyran derivative69[2]
Ortho-substitutedVariesTricyclo[3.2.1.0]octane core or benzopyranVaries[2][4]

Note: The regioselectivity in meta-substituted ethers is often poor, leading to mixtures of isomeric chromenes.[6] In cases where an ortho-position is substituted, the rearrangement can lead to a tricyclo[3.2.1.0]octane core via an intramolecular Diels-Alder reaction of the allene intermediate.[2][3][4] If the rearrangement occurs at an unsubstituted ortho-position, the formation of a benzopyran is favored.[2][4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of aryl propargyl ethers and their subsequent Claisen rearrangement.

Synthesis of Substituted Aryl Propargyl Ethers

This procedure describes a general method for the synthesis of aryl propargyl ethers from the corresponding phenols.

Materials:

  • Substituted phenol

  • Propargyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)[7]

  • Acetone or N,N-Dimethylformamide (DMF)

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • To a solution of the substituted phenol (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add propargyl bromide (1.1 - 1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl propargyl ether.

Thermal Claisen Rearrangement

This protocol outlines the general procedure for the thermal rearrangement of aryl propargyl ethers.

Materials:

  • Substituted aryl propargyl ether

  • High-boiling solvent (e.g., N,N-diethylaniline, o-dichlorobenzene, or poly(ethylene glycol))[6]

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Heating and stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve the substituted aryl propargyl ether in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically between 180-220 °C).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (if possible) or dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl) to remove the high-boiling amine solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the rearranged product(s).

Reaction Pathway Visualization

The following diagram illustrates the competing reaction pathways for an unsymmetrically substituted aryl propargyl ether, highlighting the influence of an ortho-substituent.

Competing_Pathways cluster_pathA Pathway A: Rearrangement to substituted ortho-carbon cluster_pathB Pathway B: Rearrangement to unsubstituted ortho-carbon Start Unsymmetrical Aryl Propargyl Ether (with ortho-substituent 'R') Intermediate_A o-Allenyl Cyclohexadienone (at substituted carbon) Start->Intermediate_A [3,3]-Rearrangement Intermediate_B o-Allenyl Cyclohexadienone (at unsubstituted carbon) Start->Intermediate_B [3,3]-Rearrangement Product_A Tricyclo[3.2.1.0]octane Core Intermediate_A->Product_A Intramolecular Diels-Alder Product_B Benzopyran Intermediate_B->Product_B Tautomerization & Electrocyclization

References

Comparative Analysis of the Biological Activity of 2,4-Dichloro-1-(2-propynyloxy)benzene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various analogs of 2,4-dichloro-1-(2-propynyloxy)benzene. The focus is on antifungal and herbicidal properties, with supporting data from published studies. Methodologies for key experiments are detailed to allow for replication and further investigation.

Overview of Biological Activities

Analogs of this compound have been investigated for several biological activities, with the most prominent being antifungal and herbicidal effects. The core structure, a dichlorinated benzene ring with an ether linkage, serves as a scaffold for various functional modifications. Key classes of analogs include those incorporating heterocyclic moieties like 1,2,4-triazole and 1,2,4-oxadiazole, which have demonstrated significant bioactivity.

  • Antifungal Activity: Many analogs, particularly those containing a 1,2,4-triazole ring, exhibit potent antifungal properties against a range of plant pathogenic fungi.[1][2] These compounds interfere with fungal growth, often comparable to commercial fungicides.[1][2]

  • Herbicidal Activity: Certain derivatives, especially those classified as aryloxyphenoxypropionates (APPs), have shown promise as herbicides.[3] These compounds typically act by inhibiting key enzymes in plant metabolic pathways, such as acetyl-CoA carboxylase (ACCase).[3]

  • Insecticidal and Nematicidal Activity: While less explored, some related structures with propargyloxy or benzyloxy moieties have been evaluated for insecticidal and nematicidal effects, suggesting a broader potential for this chemical class.[4][5]

Data Presentation: Comparative Antifungal Activity

The following table summarizes the in vitro antifungal activity of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, which are analogs of the core structure. The data represents the inhibition of mycelial growth at a concentration of 50 µg/mL.

Compound IDTarget FungiInhibition Rate (%) at 50 µg/mLReference
4a Gibberella zeae85.4[1][2]
Fusarium oxysporum82.3[1][2]
Cytospora mandshurica80.1[1][2]
4b Gibberella zeae75.2[1]
Fusarium oxysporum71.6[1]
Cytospora mandshurica73.5[1]
4c Gibberella zeae80.3[1]
Fusarium oxysporum78.9[1]
Cytospora mandshurica76.4[1]
Hymexazol (Control) Gibberella zeae88.2[1]
Fusarium oxysporum85.7[1]
Cytospora mandshurica83.4[1]

Data Presentation: Comparative Herbicidal Activity

The table below presents the herbicidal activity of 1,2,4-oxadiazole compounds, another class of analogs, against the broadleaf weed Arabidopsis thaliana (AT) under greenhouse conditions.

Compound IDSubstituent (R)Dose (g ai/ha)Inhibition Rate (%)Reference
5j 4-NO₂75> 50[6]
5k 2-NO₂75> 50[6]
5q 4-OCH₂Ph150> 90[6]
SUT (Control) -150~90[6]

Note: The data indicates that compounds with electron-withdrawing groups (like NO₂) or specific substitutions (like benzyloxy) on the phenyl ring exhibit strong herbicidal activity.[6]

Experimental Protocols

A. In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is based on the poison plate technique used to evaluate the antifungal efficacy of the synthesized compounds.[2]

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Medium Preparation: The stock solution is mixed with sterilized Potato Dextrose Agar (PDA) medium to achieve a final test concentration (e.g., 50 µg/mL). The mixture is then poured into sterile Petri dishes.

  • Inoculation: A 5 mm diameter mycelial disc, taken from the edge of a 3-4 day old culture of the target fungus, is placed at the center of the PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1°C) for a specified period (e.g., 48-72 hours), or until the mycelial growth in the control plate (containing DMSO but no test compound) reaches the edge of the dish.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation: The percentage inhibition of mycelial growth is calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where:

    • C is the average diameter of the mycelial colony in the control group.

    • T is the average diameter of the mycelial colony in the treatment group.

B. Post-emergence Herbicidal Activity Assay (Greenhouse)

This protocol outlines the general procedure for assessing the post-emergence herbicidal effects of the compounds on target weeds.[6]

  • Plant Cultivation: Seeds of the target weed (e.g., Arabidopsis thaliana) are sown in pots containing a suitable soil mix and grown in a greenhouse under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

  • Compound Application: The test compounds are formulated as an emulsifiable concentrate or dissolved in a suitable solvent mixture (e.g., acetone with a surfactant). The formulation is then sprayed evenly onto the weeds at a specific growth stage (e.g., 2-3 leaf stage) at various application rates (e.g., 37.5, 75, 150 g ai/ha).

  • Observation: The treated plants are returned to the greenhouse and observed for signs of phytotoxicity, such as chlorosis, necrosis, growth inhibition, and mortality, over a period of 1-2 weeks.

  • Evaluation: The herbicidal effect is typically assessed visually and scored on a scale (e.g., 0-100%), where 0% represents no effect and 100% represents complete plant death.

Visualized Workflows and Pathways

The following diagrams illustrate the typical workflow for biological activity screening and a conceptual pathway for the structure-activity relationship (SAR) analysis.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR S1 Design Analogs S2 Chemical Synthesis S1->S2 S3 Purification S2->S3 S4 Structural Analysis (NMR, MS) S3->S4 B1 Primary Screening (Single High Concentration) S4->B1 Test Compounds B2 Dose-Response Assay B1->B2 B3 Determine IC50 / EC50 B2->B3 D1 Compare Activity Data B3->D1 D2 Identify Structure-Activity Relationships (SAR) D1->D2 D2->S1 Optimize Structure D3 Identify Lead Compound D2->D3

Caption: General workflow for synthesis and biological screening of novel chemical analogs.

SAR_Logic cluster_analogs Analog Modifications (R-Group) cluster_activity Observed Biological Activity Core 2,4-Dichlorophenyl Scaffold A1 Add 1,2,4-Triazole Moiety Core->A1 A2 Add 1,2,4-Oxadiazole Moiety Core->A2 A3 Modify Phenyl Substituents (e.g., -NO2, -Cl) Core->A3 R1 High Antifungal Activity A1->R1 R2 High Herbicidal Activity A2->R2 R3 Modulated Potency A3->R3 Conclusion Conclusion: Activity is highly dependent on the nature of the analog's functional groups. R1->Conclusion R2->Conclusion R3->Conclusion

Caption: Structure-Activity Relationship (SAR) logic for the screened compound analogs.

References

A Spectroscopic Comparison of 2,4-dichloro-1-(2-propynyloxy)benzene and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic ether, 2,4-dichloro-1-(2-propynyloxy)benzene, with its synthetic precursors, 2,4-dichlorophenol and propargyl bromide. The analysis focuses on Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to elucidate the structural changes occurring during the synthesis. This information is valuable for researchers in chemical synthesis and drug development for reaction monitoring and product characterization.

Synthesis Overview

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 2,4-dichlorophenol by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide to form the final ether product and a salt byproduct.

Synthesis_Pathway 2_4_dichlorophenol 2,4-Dichlorophenol plus + 2_4_dichlorophenol->plus propargyl_bromide Propargyl Bromide product This compound propargyl_bromide->product Acetone base Base (e.g., K₂CO₃) base->product plus->propargyl_bromide

Caption: Synthetic pathway for this compound.

Spectroscopic Data Comparison

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Functional Group2,4-DichlorophenolPropargyl BromideThis compound (Predicted)
O-H stretch (phenol)~3350 (broad)-Absent
C≡C-H stretch-~3300~3300
C-H stretch (aromatic)~3050-3100-~3050-3100
C-H stretch (alkyne)-~2930~2930
C≡C stretch-~2120~2120
C=C stretch (aromatic)~1470-1600-~1470-1600
C-O stretch (aryl ether)--~1250
C-O stretch (phenol)~1230-Absent
C-Cl stretch~1050-1100-~1050-1100
C-Br stretch-~590Absent

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

Proton2,4-DichlorophenolPropargyl BromideThis compound (Predicted)
Ar-H6.9-7.4 (m)-7.0-7.5 (m)
OH5.0-6.0 (br s)-Absent
≡C-H-~2.5 (t)~2.6 (t)
-CH₂--~3.9 (d)~4.8 (d)

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon2,4-DichlorophenolPropargyl BromideThis compound (Predicted)
Ar-C (C-O)~150-~152
Ar-C (C-Cl)~120-128-~122-130
Ar-C-H~117-129-~115-130
≡C-H-~75~76
-C≡-~78~79
-CH₂--~12~57

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Fourier-Transform Infrared (FT-IR) Spectroscopy A small amount of the solid sample (2,4-dichlorophenol) is mixed with potassium bromide (KBr) and pressed into a thin pellet. For liquid samples (propargyl bromide and the final product), a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The sample is then placed in the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Spectroscopic Analysis Workflow

The process of analyzing the compounds involves a systematic workflow to ensure accurate data acquisition and interpretation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation sample_dissolution Dissolve/Prepare Sample ftir FT-IR Spectroscopy sample_dissolution->ftir nmr NMR Spectroscopy sample_dissolution->nmr ftir_analysis Analyze FT-IR Spectrum (Functional Groups) ftir->ftir_analysis nmr_analysis Analyze NMR Spectra (¹H and ¹³C) nmr->nmr_analysis structure_elucidation Structure Elucidation & Comparison ftir_analysis->structure_elucidation nmr_analysis->structure_elucidation

Caption: General workflow for spectroscopic analysis.

Discussion of Spectroscopic Changes

FT-IR Spectroscopy: The most significant change observed in the FT-IR spectrum upon formation of this compound from its precursors is the disappearance of the broad O-H stretching band of 2,4-dichlorophenol around 3350 cm⁻¹ and the appearance of a new C-O-C (aryl ether) stretching band around 1250 cm⁻¹. The characteristic peaks of the propargyl group, namely the ≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2120 cm⁻¹), are retained from propargyl bromide in the final product.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the broad singlet corresponding to the phenolic hydroxyl proton of 2,4-dichlorophenol is a key indicator of the reaction's completion. The signals for the propargyl group, a triplet for the acetylenic proton (~2.6 ppm) and a doublet for the methylene protons (~4.8 ppm), will be present in the product's spectrum. The chemical shift of the methylene protons is expected to be significantly downfield in the product compared to propargyl bromide (~3.9 ppm) due to the deshielding effect of the adjacent oxygen atom. The aromatic proton signals will remain in a similar region but may experience slight shifts due to the change from a hydroxyl to a propargyloxy substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the product will show the absence of the C-Br signal and the appearance of a new signal for the methylene carbon (-CH₂-) of the ether linkage at a significantly different chemical shift (~57 ppm) compared to the methylene carbon in propargyl bromide (~12 ppm). The carbon atoms of the aromatic ring will also exhibit shifts, with the carbon attached to the oxygen (C-O) being particularly affected. The signals for the acetylenic carbons will be present in a similar region as in propargyl bromide.

This comparative spectroscopic analysis provides clear evidence for the successful synthesis of this compound from its precursors by identifying the key changes in functional groups and chemical environments.

A Comparative Guide to Purity Assessment of Synthesized 2,4-dichloro-1-(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical step in the characterization of newly synthesized chemical entities. For 2,4-dichloro-1-(2-propynyloxy)benzene, a halogenated aromatic compound, ensuring high purity is paramount for its application in research, particularly in drug development and materials science. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability.[1][2] It excels at separating the target compound from impurities, which may include starting materials, by-products, or degradation products.[2]

Experimental Protocol: HPLC Purity Analysis

1. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically effective for separating halogenated aromatic compounds.[3]

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 50 50
    20.0 5 95
    25.0 5 95
    25.1 50 50

    | 30.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

  • Detection: UV detection at 215 nm, where chlorobenzene moieties show significant absorbance.[3] A DAD can be used to scan a range of wavelengths to identify the optimal wavelength and check for co-eluting impurities.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Result Purity Result Calculate->Result

Caption: Workflow for HPLC purity assessment of this compound.

Alternative Purity Assessment Methods

While HPLC is a powerful tool, orthogonal methods are often required by regulatory bodies and for comprehensive characterization to ensure that no impurities are missed.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and semi-volatile organic compounds.[1][5] Given the properties of this compound, it serves as an excellent alternative or complementary technique to HPLC.

Experimental Protocol:

  • Instrumentation: GC system coupled with a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for structural elucidation and can also be used for purity assessment.[6][7] The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.[8][9][10]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis, a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) is added to the sample, and specific parameters (e.g., longer relaxation delays) are used during acquisition.

  • Data Analysis: Purity is determined by comparing the integral of a signal from the target compound to the integral of a signal from the internal standard.

Elemental Analysis (EA)

Elemental analysis determines the percentage of carbon, hydrogen, and other elements (like chlorine in this case) in a compound.[11][12] The results are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) is strong evidence of high purity.[7][13]

Experimental Protocol:

  • Instrumentation: A CHN/X elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount (1-3 mg) of the dry sample is placed in a tin or silver capsule.

  • Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors. Halogens are captured and measured separately.

  • Data Analysis: The experimentally determined mass percentages of C, H, and Cl are compared to the calculated theoretical values for C₉H₆Cl₂O.

Comparative Analysis

To illustrate the application of these techniques, a hypothetical batch of synthesized this compound was analyzed.

Table 1: Purity Assessment Results
Analytical TechniqueResult (Purity %)Notes
HPLC (Area %) 98.9%Two minor impurities detected at 0.7% and 0.4%.
GC-MS (Area %) 99.2%One minor impurity detected at 0.8%.
¹H qNMR 98.7% (± 0.5%)Referenced against an internal standard.
Elemental Analysis C: 53.78% (Calc. 53.76%) H: 3.03% (Calc. 3.01%)Found values are within the acceptable ±0.4% range.[13]
Table 2: Comparison of Purity Assessment Techniques
FeatureHPLCGC-MSNMR SpectroscopyElemental Analysis
Principle Liquid-phase separation based on polarity.[2]Gas-phase separation based on volatility and boiling point.[1]Nuclear spin transitions in a magnetic field.[6]Combustion and detection of elemental components.[11]
Advantages High resolution, applicable to a wide range of compounds, robust and reproducible.[1][2]High sensitivity, provides molecular weight and fragmentation data for impurity identification.Provides structural information, qNMR is a primary ratio method, non-destructive.[4][9]Confirms elemental composition, good for detecting inorganic impurities and incorrect formulations.[12]
Disadvantages Impurities must have a chromophore for UV detection, can be destructive.Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, complex spectra can make impurity detection difficult.Does not distinguish between isomers, insensitive to small amounts of organic impurities with similar elemental composition.[4][14]
Best For Routine quality control, separating non-volatile or thermally labile impurities.Detecting volatile impurities and by-products.Confirming structure and identifying structurally related impurities, absolute quantification.Confirming the correct molecular formula of the bulk material.

Comparison of Analytical Methods Diagram

Methods_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods HPLC HPLC (High Resolution) GCMS GC-MS (High Sensitivity) HPLC->GCMS Orthogonal Separation NMR NMR (Structural Detail) HPLC->NMR Complementary Info GCMS->NMR Complementary Info EA Elemental Analysis (Compositional) NMR->EA Bulk vs. Molecular

Caption: Relationship between key methods for purity assessment.

Conclusion

For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended. HPLC serves as the primary method for routine quality control, offering excellent separation of potential non-volatile impurities. Its results should be complemented by GC-MS to ensure the absence of volatile contaminants. ¹H NMR is indispensable for confirming the compound's identity and can provide highly accurate purity data through qNMR, while Elemental Analysis offers final confirmation of the bulk sample's elemental composition. The use of at least two orthogonal techniques (e.g., HPLC and NMR) provides a high degree of confidence in the purity of the synthesized compound, a critical requirement for researchers, scientists, and drug development professionals.

References

Comparative Analysis of Mass Spectrometry Fragmentation for 2,4-dichloro-1-(2-propynyloxy)benzene and Alternative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-dichloro-1-(2-propynyloxy)benzene. The information is intended for researchers, scientists, and drug development professionals for the identification and characterization of this and structurally related molecules. Furthermore, a comparison with alternative analytical techniques is presented to offer a broader perspective on available characterization methods.

Predicted Mass Spectrometry Fragmentation Pattern

The molecular ion peak ([M]⁺˙) for this compound (C₉H₆Cl₂O) would be expected at a mass-to-charge ratio (m/z) of 200, with a characteristic isotopic pattern due to the presence of two chlorine atoms. The major fragmentation pathways are anticipated to involve cleavage of the ether linkage and rearrangements.

Key Predicted Fragmentation Pathways:

  • Formation of the 2,4-dichlorophenoxy cation: Cleavage of the O-CH₂ bond is a common fragmentation pathway for ethers.[1][3][4] This would result in the formation of the stable 2,4-dichlorophenoxy cation at m/z 161. The presence of two chlorine atoms would give this fragment a characteristic isotopic pattern. This is often a dominant peak in the mass spectra of such compounds.

  • Formation of the propargyl cation: The alternative cleavage of the aryl C-O bond can lead to the formation of the propargyl cation ([C₃H₃]⁺) at m/z 39.

  • Loss of the propargyl group: The molecular ion can undergo cleavage to lose a propargyl radical (·C₃H₃), also resulting in the 2,4-dichlorophenoxy cation at m/z 161.

  • Rearrangement and subsequent fragmentation: Aryl ethers can undergo rearrangements.[2][3] For instance, a hydrogen rearrangement followed by the loss of a neutral molecule like formaldehyde (CH₂O) from a fragment is possible.

  • Fragmentation of the dichlorophenyl ring: The 2,4-dichlorophenoxy cation (m/z 161) can further fragment by losing a carbon monoxide (CO) molecule to yield a fragment at m/z 133, or by losing a chlorine atom to produce a fragment at m/z 126.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted key fragments for this compound under electron ionization mass spectrometry.

m/z Proposed Fragment Ion Neutral Loss Comments
200[C₉H₆Cl₂O]⁺˙-Molecular ion ([M]⁺˙) with characteristic Cl₂ isotopic pattern.
161[C₆H₃Cl₂O]⁺·C₃H₃Formation of the 2,4-dichlorophenoxy cation. Expected to be a major fragment.
133[C₅H₃Cl₂]⁺·C₃H₃, COLoss of CO from the 2,4-dichlorophenoxy cation.
126[C₆H₃ClO]⁺·C₃H₃, ·ClLoss of a chlorine atom from the 2,4-dichlorophenoxy cation.
98[C₅H₃Cl]⁺˙·C₃H₃, CO, ·ClFurther fragmentation of the benzene ring.
39[C₃H₃]⁺·C₆H₃Cl₂OFormation of the propargyl cation.

Visualization of Predicted Fragmentation and Experimental Workflow

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometry Fragmentation of this compound M [C₉H₆Cl₂O]⁺˙ m/z = 200 F161 [C₆H₃Cl₂O]⁺ m/z = 161 M->F161 - ·C₃H₃ F39 [C₃H₃]⁺ m/z = 39 M->F39 - ·C₆H₃Cl₂O F133 [C₅H₃Cl₂]⁺ m/z = 133 F161->F133 - CO F126 [C₆H₃ClO]⁺ m/z = 126 F161->F126 - ·Cl F98 [C₅H₃Cl]⁺˙ m/z = 98 F133->F98 - ·Cl

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Data Analysis Acquisition->Analysis Identification Compound Identification Analysis->Identification

Caption: General workflow for GC-MS analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of semi-volatile chlorinated aromatic compounds by GC-MS would involve the following steps:[5]

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction with a suitable solvent like dichloromethane or solid-phase extraction (SPE) can be employed to isolate the analyte from the sample matrix.[5][6]

    • Concentration: The extract is concentrated to an appropriate volume to enhance sensitivity.[5]

  • GC-MS Analysis:

    • Gas Chromatograph (GC): An Agilent 7890B GC or equivalent.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating chlorinated aromatic compounds.[7]

    • Injection: A split/splitless inlet is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is optimized to achieve good separation of the target analyte from other components in the sample.

    • Mass Spectrometer (MS): An Agilent 7200 Q-TOF or equivalent, operated in electron ionization (EI) mode.[8]

    • Ionization Energy: Standard 70 eV.

    • Mass Range: A scan range of m/z 35-300 would be appropriate to detect the molecular ion and expected fragments.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool for the identification and quantification of this compound, other analytical techniques can also be employed, each with its own advantages and limitations.

Technique Principle Advantages Disadvantages Typical Application
GC-MS Separation by gas chromatography followed by mass analysis of fragments.High sensitivity and selectivity, provides structural information.[9]Requires volatile and thermally stable compounds.Identification and quantification of volatile and semi-volatile organic compounds in complex mixtures.[10][11]
HPLC-UV/DAD/FLD Separation by high-performance liquid chromatography with UV, diode array, or fluorescence detection.Suitable for non-volatile and thermally labile compounds, good quantitative capabilities.[12]Lower sensitivity and structural information compared to MS.Quantification of known aromatic pollutants in aqueous and other samples.[12][13]
GC-ECD Gas chromatography with an electron capture detector.Extremely sensitive to halogenated compounds.Less specific than MS, provides no structural information.Trace analysis of chlorinated pesticides and other halogenated organic compounds.
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed information about the chemical structure.Provides unambiguous structural elucidation.[14]Lower sensitivity than MS, requires higher sample concentrations and purity.Structure confirmation of synthesized compounds and analysis of major components in a mixture.

Experimental Protocols for Alternative Methods

  • High-Performance Liquid Chromatography (HPLC):

    • System: An HPLC system with a UV, Diode Array (DAD), or Fluorescence (FLD) detector.

    • Column: A reverse-phase C18 column is commonly used for the separation of aromatic compounds.[12]

    • Mobile Phase: A gradient of methanol or acetonitrile and water is typically used.[12]

    • Detection: Wavelength is selected based on the UV absorbance maximum of the analyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: A deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Experiments: ¹H NMR and ¹³C NMR are standard experiments for structural elucidation.[14] DEPT experiments can be used to determine the number of attached hydrogens to each carbon.

References

A Comparative Guide: Catalytic vs. Thermal Claisen Rearrangement of Aryl Propargyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful tool for the strategic modification of aromatic scaffolds. When applied to aryl propargyl ethers, this pericyclic reaction opens pathways to valuable heterocyclic structures such as chromenes (benzopyrans) and benzofurans, which are prevalent in numerous natural products and pharmacologically active molecules. The transformation can be initiated either through the application of heat (thermal rearrangement) or with the aid of a catalyst. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic endeavors.

Mechanistic Overview: A Tale of Two Pathways

Both thermal and catalytic Claisen rearrangements of aryl propargyl ethers proceed through an initial[1][1]-sigmatropic rearrangement, a concerted process involving a six-membered transition state. This key step transforms the aryl propargyl ether into a transient allenyl cyclohexadienone intermediate. However, the subsequent fate of this intermediate and the conditions required to initiate the rearrangement differ significantly between the two methods.

Thermal Claisen Rearrangement: This classical approach relies on high temperatures, typically ranging from 180 to 250 °C, to provide the requisite activation energy for the[1][1]-sigmatropic shift. The allenyl cyclohexadienone intermediate then undergoes a series of transformations, including tautomerization to an ortho-allenylphenol, which can then cyclize to form a benzofuran. Alternatively, the intermediate can undergo an intramolecular Diels-Alder reaction or an electrocyclization to yield various cyclic products, including benzopyrans. The specific reaction pathway and final product distribution are often influenced by the substitution pattern on the aromatic ring and the reaction conditions.[1][2]

Catalytic Claisen Rearrangement: The introduction of a catalyst, most notably a gold(I) complex, dramatically alters the reaction landscape. Gold(I) catalysts, being highly alkynophilic, activate the triple bond of the propargyl group, facilitating the[1][1]-sigmatropic rearrangement under significantly milder conditions, often at room temperature.[3][4] This catalytic cycle is believed to involve the coordination of the gold(I) catalyst to the alkyne, which lowers the activation energy of the rearrangement. The subsequent steps leading to the final product are similar to the thermal pathway but can exhibit different selectivity due to the influence of the catalyst.

Visualizing the Reaction Pathways

To illustrate the mechanistic divergence, the following diagrams, generated using the DOT language, depict the generalized workflows for both the thermal and catalytic Claisen rearrangements of aryl propargyl ethers.

thermal_claisen cluster_start Starting Material cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_products Products start Aryl Propargyl Ether intermediate Allenyl Cyclohexadienone Intermediate start->intermediate High Temperature (e.g., >180 °C) benzofuran Benzofuran intermediate->benzofuran Tautomerization & Cyclization benzopyran Benzopyran intermediate->benzopyran Electrocyclization other Other Cyclic Products intermediate->other e.g., Diels-Alder

Caption: Thermal Claisen Rearrangement Workflow.

catalytic_claisen cluster_start Starting Material cluster_catalyst Catalyst Activation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_products Products start Aryl Propargyl Ether activated Activated Complex start->activated catalyst Gold(I) Catalyst catalyst->activated intermediate Allenyl Cyclohexadienone Intermediate activated->intermediate Room Temperature benzofuran Benzofuran intermediate->benzofuran Tautomerization & Cyclization benzopyran Benzopyran intermediate->benzopyran Electrocyclization

Caption: Gold(I)-Catalyzed Claisen Rearrangement Workflow.

Performance Comparison: A Quantitative Look

FeatureThermal RearrangementCatalytic (Gold-Catalyzed) Rearrangement
Typical Temperature High (180-250 °C)[1][2]Room Temperature[3][4]
Reaction Time Hours[1]Generally shorter, from minutes to a few hours[4]
Catalyst NoneTypically 1-5 mol% Gold(I) complex (e.g., [(Ph3PAu)3O]BF4)[3]
Substrate Scope Broad, but can be limited by thermal stability of functional groups.Generally broad, tolerates a wider range of functional groups due to milder conditions.[4]
Selectivity Can lead to mixtures of products (benzofurans, benzopyrans, etc.) depending on the substrate and conditions.[1]Often exhibits higher selectivity for a specific product, influenced by the catalyst.[3]
Yields (Example) 4-methoxyphenyl propargyl ether -> 6-methoxy-2-methylbenzofuran (Yield not specified, but generally moderate to good for similar substrates)Aryl propargyl ethers -> Homoallenic alcohols (Yields often >80%)[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for both thermal and gold-catalyzed Claisen rearrangements of aryl propargyl ethers.

Thermal Claisen Rearrangement of an Aryl Propargyl Ether

This protocol is a general procedure based on commonly employed conditions for the thermal Claisen rearrangement.

Materials:

  • Aryl propargyl ether (1.0 eq)

  • N,N-diethylaniline (or other high-boiling solvent like o-dichlorobenzene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard workup and purification reagents (e.g., diethyl ether, 1M HCl, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • A solution of the aryl propargyl ether in N,N-diethylaniline (approximately 0.1-0.5 M) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The reaction mixture is heated to reflux (approximately 217 °C for N,N-diethylaniline) under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with diethyl ether and washed sequentially with 1M HCl (to remove the N,N-diethylaniline), water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired rearranged product.

Gold(I)-Catalyzed Claisen Rearrangement of an Aryl Propargyl Ether

This protocol is a general procedure based on the work of Toste and coworkers for the gold(I)-catalyzed rearrangement of propargyl vinyl ethers, which can be adapted for aryl propargyl ethers.[3]

Materials:

  • Aryl propargyl ether (1.0 eq)

  • Trinuclear gold(I)-oxo complex {[(Ph3PAu)3O]BF4} (1-5 mol%)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Schlenk flask or other oven-dried glassware

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Standard workup and purification reagents

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, the aryl propargyl ether and the gold(I) catalyst are added.

  • Anhydrous solvent (e.g., DCM) is added via syringe to achieve a concentration of approximately 0.1 M.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.

  • The product is eluted using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the purified product.

Conclusion

Both thermal and catalytic methods provide effective means for the Claisen rearrangement of aryl propargyl ethers, leading to the synthesis of valuable heterocyclic compounds. The choice between the two approaches will largely depend on the specific substrate and the desired outcome.

Thermal rearrangement remains a viable option, particularly for robust substrates where high temperatures are not a concern. Its primary advantage is the avoidance of potentially expensive and sensitive catalysts.

Catalytic rearrangement , especially with gold(I) catalysts, offers a significant advancement in terms of reaction conditions. The ability to perform the reaction at room temperature broadens the substrate scope to include thermally sensitive molecules and can lead to improved selectivity and yields. For complex syntheses where functional group tolerance is paramount, the catalytic approach is often the superior choice.

Researchers are encouraged to consider the trade-offs between the simplicity of the thermal method and the mildness and potential for enhanced selectivity offered by the catalytic approach when designing their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-1-(2-propynyloxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Chlorinated Aromatic Compounds

The proper disposal of 2,4-Dichloro-1-(2-propynyloxy)benzene, a chlorinated and acetylenic aromatic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for its disposal, emphasizing safety protocols and operational planning. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information from structurally similar compounds, such as other dichlorobenzene derivatives, should be used for preliminary guidance. All handling of this chemical waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[1]

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a suitable respirator should be used.[1]

Quantitative Data Summary

PropertyValue
Physical State Solid
Appearance Dark yellow
Odor Odorless
Melting Point/Range 28 - 33 °C / 82.4 - 91.4 °F
Boiling Point/Range 258 °C / 496.4 °F @ 760 mmHg
Flash Point 152 °C / 305.6 °F
Vapor Pressure 0.1 hPa @ 45 °C

Data for 2,4-dichloro-1-nitrobenzene[2]

Step-by-Step Disposal Protocol

The primary and recommended disposal method for chlorinated organic compounds is incineration by a licensed hazardous waste management facility.[1] The cornerstone of a compliant disposal process is meticulous waste segregation at the source.

Step 1: Waste Classification This compound must be classified as Halogenated Organic Waste due to the presence of chlorine atoms.[1] This classification is critical as the disposal of halogenated waste is subject to stringent regulations and often involves higher costs than non-halogenated waste. Cross-contamination of waste streams must be avoided.[1]

Step 2: Waste Segregation and Collection

  • Obtain the Correct Waste Container: Utilize a dedicated, leak-proof container with a secure screw-top cap, clearly labeled for "Halogenated Organic Waste."[1]

  • Collect All Contaminated Materials: Place the chemical, whether in solid or solution form, into the designated container. This includes any contaminated disposable materials such as weighing paper, pipette tips, and grossly contaminated gloves.[1]

Step 3: Labeling and Documentation Proper labeling is a legal requirement and essential for safety. The waste container label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration and quantity of the waste.

  • The date of accumulation.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated and properly labeled Satellite Accumulation Area within your laboratory.[1]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[1]

  • Container Integrity: Keep the waste container tightly sealed at all times, except when actively adding waste.[1] Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.[1]

Step 5: Arranging for Disposal Once the waste container is nearly full, or has been stored for the maximum allowable time as per your institution's policy (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Experimental Protocols

The disposal procedure itself is an operational protocol. The key "experimental" aspect from a safety and compliance standpoint is the correct identification and segregation of the waste. No chemical "experiments" should be performed on the waste material (e.g., neutralization), unless it is a specifically approved and documented procedure for your institution. For highly reactive compounds, such as some acetylenic materials, quenching procedures may be necessary before disposal. This should only be performed by trained personnel following a validated standard operating procedure.

For air-sensitive chlorinated compounds, quenching may involve cooling the material in an ice bath and slowly adding a less reactive alcohol like isopropanol, followed by methanol, and finally, cautiously adding water to ensure all reactive components are neutralized.[3]

Disposal Workflow Diagram

Disposal Workflow for this compound A Initial Handling (in Fume Hood with PPE) B Waste Classification (Halogenated Organic Waste) A->B C Segregation & Collection (Designated, Labeled Container) B->C D Proper Labeling (Contents, Hazards, Date) C->D E Temporary Storage (SAA with Secondary Containment) D->E F Schedule Pickup (EHS or Licensed Contractor) E->F G Final Disposal (Incineration) F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.